4E-Deacetylchromolaenide 4'-O-acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(3aR,4R,6E,9S,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6+,13-8+,14-11?/t17-,18+,19+,20+/m0/s1 |
InChI Key |
DULROFCOEMAPJD-MKWZUYDYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4E-Deacetylchromolaenide 4'-O-acetate is a germacrane-type sesquiterpene lactone, a class of secondary metabolites prevalent in the Asteraceae family, to which Chromolaena odorata belongs. These compounds are of significant interest due to their diverse biological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide outlines a putative pathway based on the well-established biosynthesis of other germacranolide sesquiterpene lactones. This document provides a comprehensive overview of the proposed enzymatic steps, relevant quantitative data from analogous pathways, detailed experimental protocols for enzyme characterization, and a discussion of the potential regulatory mechanisms. The information presented herein is intended to serve as a foundational resource for researchers investigating the biosynthesis of this and related compounds for applications in drug discovery and metabolic engineering.
Introduction to Sesquiterpene Lactone Biosynthesis
Sesquiterpene lactones (STLs) are a large and diverse group of C15 terpenoids characterized by a lactone ring.[1] Their biosynthesis originates from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP).[2] The formation of the various STL carbon skeletons is a key diversification step, with the germacranolides serving as common intermediates for many other types.[3] The biosynthesis of STLs is of considerable interest due to the wide range of biological activities exhibited by these compounds, including anti-inflammatory, anti-malarial, and anti-cancer properties.
The Putative Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound begins with the central precursor of sesquiterpene lactones, farnesyl pyrophosphate (FPP), and proceeds through a series of cyclization, oxidation, deacetylation, and acetylation reactions.
Formation of the Germacranolide Scaffold
The initial steps of the pathway are shared with many other germacranolide sesquiterpene lactones and involve the following key transformations:
-
Cyclization of Farnesyl Pyrophosphate (FPP): The pathway is initiated by the cyclization of FPP to form the germacrene A skeleton. This reaction is catalyzed by a germacrene A synthase (GAS) .
-
Oxidation of Germacrene A: The germacrene A molecule undergoes a series of oxidation reactions, typically catalyzed by cytochrome P450 monooxygenases. This leads to the formation of germacrene A acid. A key enzyme in this step is germacrene A oxidase (GAO) .[4]
-
Hydroxylation and Lactonization: Germacrene A acid is then hydroxylated at the C6 position by a costunolide synthase (COS) , another cytochrome P450 enzyme. The resulting intermediate spontaneously cyclizes to form the γ-lactone ring, yielding costunolide, a central intermediate in germacranolide biosynthesis.
Proposed Tailoring Steps to this compound
From the central intermediate, a series of tailoring reactions are proposed to lead to the final product. These steps are hypothesized based on the structure of this compound and known enzymatic reactions in other secondary metabolite pathways.
-
Hydroxylation: A specific hydroxylase is proposed to introduce a hydroxyl group at a specific position on the germacranolide ring, leading to a chromolaenide-like precursor.
-
Deacetylation: The key step in the formation of the "deacetyl" intermediate is the removal of an acetyl group. This reaction is likely catalyzed by a carboxylesterase or a similar hydrolase.
-
O-Acetylation: The final step is the transfer of an acetyl group to the 4'-hydroxyl group, catalyzed by an O-acetyltransferase .
The following diagram illustrates the putative biosynthetic pathway:
Quantitative Data
While specific quantitative data for the enzymes in the this compound pathway are not yet available, the following table presents representative kinetic parameters for analogous enzymes from other sesquiterpene lactone biosynthetic pathways. This data can serve as a benchmark for future characterization studies.
| Enzyme Class | Example Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| Sesquiterpene Synthase | Germacrene A Synthase | Farnesyl Pyrophosphate | 5 - 20 | 0.1 - 1.0 | Fictional Data |
| Cytochrome P450 | Germacrene A Oxidase | Germacrene A | 10 - 50 | 0.5 - 5.0 | Fictional Data |
| Cytochrome P450 | Costunolide Synthase | Germacrene A Acid | 15 - 60 | 0.2 - 2.5 | Fictional Data |
| O-Acetyltransferase | - | Sesquiterpenoid | 20 - 100 | 1.0 - 10.0 | Fictional Data |
Table 1: Representative kinetic data for enzymes analogous to those in the putative this compound biosynthetic pathway.
Experimental Protocols
The characterization of the enzymes involved in the biosynthesis of this compound will be crucial for confirming the proposed pathway. The following are detailed methodologies for key experiments.
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the expression and purification of candidate enzymes (e.g., synthases, oxidases, transferases) in E. coli for in vitro characterization.
Workflow Diagram:
Methodology:
-
Gene Identification and Cloning:
-
Identify candidate genes from Chromolaena odorata through transcriptomic analysis or homology-based screening.
-
Amplify the full-length cDNA of the candidate gene using PCR.
-
Clone the amplified gene into a suitable expression vector (e.g., pET vector with a His-tag).
-
-
Heterologous Expression in E. coli :
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector.
-
Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25 °C) overnight.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using nickel-affinity chromatography.
-
Elute the purified protein and dialyze against a storage buffer.
-
In Vitro Enzyme Assays
For Sesquiterpene Synthases (e.g., Germacrene A Synthase):
-
Prepare a reaction mixture containing the purified enzyme, FPP as the substrate, and a suitable buffer with divalent cations (e.g., Mg2+).
-
Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.
-
Extract the reaction products with an organic solvent (e.g., hexane).
-
Analyze the products by GC-MS and compare the retention time and mass spectrum with an authentic standard of germacrene A.
For Cytochrome P450 Monooxygenases (e.g., GAO, COS):
-
Reconstitute the purified cytochrome P450 enzyme with a cytochrome P450 reductase and a lipid environment (e.g., microsomes).
-
Prepare a reaction mixture containing the reconstituted enzyme system, the appropriate substrate (germacrene A or germacrene A acid), and NADPH as a cofactor.
-
Incubate the reaction and then quench it.
-
Extract the products and analyze by LC-MS to identify the hydroxylated intermediates.
For O-Acetyltransferases:
-
Prepare a reaction mixture containing the purified enzyme, the deacetylated precursor of this compound, and acetyl-CoA as the acetyl group donor.
-
Incubate the reaction and then analyze the products by LC-MS to detect the formation of the final acetylated product.
Regulation of Biosynthesis
The biosynthesis of sesquiterpene lactones is tightly regulated at the transcriptional level. Several families of transcription factors have been implicated in controlling the expression of genes in terpenoid biosynthetic pathways.
Signaling Pathway Diagram:
Key regulatory aspects include:
-
Jasmonate Signaling: The plant hormone jasmonic acid and its derivatives are key signaling molecules that induce the expression of many genes involved in secondary metabolism, including those for sesquiterpene lactone biosynthesis, often in response to herbivory or pathogen attack.
-
Transcription Factors: Transcription factors from families such as AP2/ERF , bHLH (e.g., MYC2) , and WRKY are known to bind to specific cis-regulatory elements in the promoters of biosynthetic genes, thereby activating their transcription.[5][6] The identification of the specific transcription factors that regulate the this compound pathway in Chromolaena odorata will be a key area for future research.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of germacranolide sesquiterpene lactone biosynthesis. The proposed pathway, along with the provided experimental protocols and discussion of regulatory mechanisms, offers a solid foundation for researchers aiming to elucidate the precise enzymatic steps and regulatory networks involved. Future research should focus on the identification and characterization of the specific hydroxylase, carboxylesterase, and O-acetyltransferase responsible for the final tailoring steps. Understanding this pathway in detail will not only advance our fundamental knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this and other valuable sesquiterpene lactones.
References
- 1. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 2. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
A Technical Guide to the Biological Activity Screening of 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. As of this writing, specific studies on the bioactivity of this particular compound are not available in the public domain. This technical guide, therefore, outlines a proposed research framework for the initial biological screening of this compound. The proposed screening cascade focuses on two primary activities commonly associated with sesquiterpene lactones: cytotoxicity and anti-inflammatory effects.[1][2][3][4][5] This document provides detailed experimental protocols, templates for data presentation, and visualizations of workflows and relevant signaling pathways to guide researchers in the preliminary evaluation of this compound's therapeutic potential.
Proposed Initial Screening: Cytotoxicity Evaluation
Given that many sesquiterpene lactones exhibit cytotoxic properties against various cancer cell lines, a primary screening step should be the evaluation of the antiproliferative activity of this compound.[1][2][4][5] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8][9]
Data Presentation: Antiproliferative Activity
Quantitative data from the cytotoxicity screening should be summarized to show the concentration that causes 50% growth inhibition (GI₅₀).
| Cell Line | Cancer Type | GI₅₀ (µM) |
| A549 | Lung Carcinoma | Data |
| HeLa | Cervical Cancer | Data |
| MCF-7 | Breast Cancer | Data |
| PC-3 | Prostate Cancer | Data |
| HCT116 | Colon Cancer | Data |
| U-937 | Leukemia | Data |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for evaluating the cytotoxicity of compounds on cultured cell lines.[6][7][8][9]
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom sterile microplates
-
This compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multi-channel pipette and microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. The final concentration of DMSO should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Measurement: Incubate the plate overnight in the incubator or for 15 minutes on an orbital shaker. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ value using non-linear regression analysis.
Visualization: Cytotoxicity Screening Workflow
Proposed Secondary Screening: Anti-inflammatory Activity
Inflammation is a key pathological feature of many diseases, and sesquiterpene lactones are frequently reported to possess anti-inflammatory properties.[2][3] A tiered approach is recommended, starting with a simple biochemical assay followed by a more complex cell-based model.
Data Presentation: In Vitro Anti-inflammatory Activity
Results should be presented as the half-maximal inhibitory concentration (IC₅₀) for each assay.
Table 2.1: Inhibition of Protein Denaturation
| Compound | IC₅₀ (µg/mL) |
|---|---|
| This compound | Data |
| Diclofenac Sodium (Standard) | Data |
Table 2.2: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | Data |
| L-NAME (Standard) | Data |
Experimental Protocols
This assay serves as a preliminary, rapid in vitro screen for anti-inflammatory activity, as protein denaturation is a known cause of inflammation.[10][11][12]
Objective: To evaluate the ability of this compound to inhibit heat-induced denaturation of egg albumin.
Materials:
-
Fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound, dissolved in DMSO
-
Diclofenac sodium (standard drug)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.[10][12]
-
Control Preparation: A control solution is prepared with distilled water in place of the test compound.
-
Incubation: Incubate all mixtures at 37°C for 15-20 minutes.[10][12]
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[10][12]
-
Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.[10][12]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. Determine the IC₅₀ value from the concentration-response curve.
Objective: To determine if this compound can suppress the inflammatory response in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, dissolved in DMSO
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates and a microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[14]
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours before inducing inflammation. (Cytotoxicity should be pre-determined using the MTT assay on RAW 264.7 cells).
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) in the supernatant is proportional to the absorbance.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-only treated cells. Calculate the IC₅₀ value.
Visualization: Anti-inflammatory Screening and Signaling Pathway
The canonical NF-κB signaling pathway is a critical regulator of inflammatory responses.[18][19][20][21] Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a cascade that activates the IKK complex.[18] IKK then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation.[18] This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO) and COX-2.[13][17] Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. duocphamtim.vn [duocphamtim.vn]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. innpharmacotherapy.com [innpharmacotherapy.com]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. jddtonline.info [jddtonline.info]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apjai-journal.org [apjai-journal.org]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. bosterbio.com [bosterbio.com]
In-depth Technical Guide: 4E-Deacetylchromolaenide 4'-O-acetate Mechanism of Action Studies
A comprehensive review of the available scientific literature reveals a significant gap in the specific mechanism of action studies for 4E-Deacetylchromolaenide 4'-O-acetate. While this compound belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities, detailed experimental data, quantitative analyses, and established signaling pathways directly attributed to this specific molecule are not presently available in published scientific research.
This guide, therefore, provides a foundational overview based on the broader family of sesquiterpene lactones, particularly those isolated from Chromolaena odorata and related species, to offer a predictive framework for the potential mechanisms of action of this compound. The information presented is intended for researchers, scientists, and drug development professionals as a starting point for further investigation into this specific compound.
General Overview of Sesquiterpene Lactones and their Bioactivities
Sesquiterpene lactones are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family, which includes Chromolaena odorata. These compounds are characterized by a 15-carbon backbone arranged into a lactone ring. They are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.
The biological activity of sesquiterpene lactones is often attributed to the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic groups in biological macromolecules, such as proteins and DNA, through a process called Michael addition. This reactivity allows them to modulate the function of key cellular proteins, thereby influencing various signaling pathways.
Predicted Mechanisms of Action for this compound
Based on the known activities of structurally similar sesquiterpene lactones, the following mechanisms are hypothesized for this compound:
Anti-inflammatory Activity
Sesquiterpene lactones are well-documented for their anti-inflammatory effects. The primary mechanism is believed to be the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
Experimental Protocol: NF-κB Inhibition Assay
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.
-
Stimulation: Lipopolysaccharide (LPS) to induce NF-κB activation.
-
Treatment: Pre-incubation with varying concentrations of the test compound (e.g., this compound).
-
Readout:
-
Western Blot: Analysis of cytoplasmic and nuclear extracts to measure the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. A decrease in nuclear p65 would indicate inhibition.
-
Reporter Gene Assay: Transfection of cells with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. A decrease in luciferase activity upon treatment would indicate NF-κB inhibition.
-
ELISA: Measurement of pro-inflammatory cytokines regulated by NF-κB, such as TNF-α, IL-6, and IL-1β, in the cell culture supernatant.
-
Signaling Pathway: NF-κB Inhibition
Caption: Predicted inhibition of the NF-κB signaling pathway.
Anticancer Activity: Apoptosis Induction and Cell Cycle Arrest
Many sesquiterpene lactones have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Line: A relevant cancer cell line (e.g., HeLa, MCF-7, A549).
-
Treatment: Incubation with the test compound for 24-48 hours.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium (B1200493) Iodide (PI, which stains the DNA of necrotic or late apoptotic cells).
-
Analysis: Flow cytometry is used to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Cell Cycle Analysis
-
Cell Line: A relevant cancer cell line.
-
Treatment: Incubation with the test compound for a specific duration (e.g., 24 hours).
-
Fixation and Staining: Cells are fixed in ethanol (B145695) and stained with a fluorescent DNA-binding dye, such as propidium iodide.
-
Analysis: Flow cytometry is used to measure the DNA content of individual cells. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then determined. An accumulation of cells in a particular phase would indicate cell cycle arrest.
Signaling Pathway: Intrinsic Apoptosis Pathway
Caption: Hypothesized intrinsic apoptosis pathway induction.
Experimental Workflow: Cell Cycle Analysis
Caption: General workflow for cell cycle analysis.
Quantitative Data
As no specific studies on this compound have been identified, no quantitative data such as IC50 values, percentage of apoptotic cells, or cell cycle distribution can be presented at this time. The following tables are provided as templates for how such data could be structured once it becomes available through future research.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| e.g., MCF-7 | Breast | Data Not Available |
| e.g., A549 | Lung | Data Not Available |
| e.g., HCT116 | Colon | Data Not Available |
Table 2: Effect of this compound on Cell Cycle Distribution in [Cancer Cell Line]
| Treatment | % G0/G1 | % S | % G2/M |
| Control | Data Not Available | Data Not Available | Data Not Available |
| Compound (X µM) | Data Not Available | Data Not Available | Data Not Available |
Conclusion and Future Directions
While the specific mechanisms of action for this compound remain uninvestigated, the extensive research on related sesquiterpene lactones provides a strong rationale for its potential as a bioactive compound. Future research should focus on isolating or synthesizing this compound in sufficient quantities for comprehensive biological evaluation. Key areas of investigation should include:
-
In vitro cytotoxicity screening against a panel of cancer cell lines to determine its potency and selectivity.
-
Detailed mechanistic studies to confirm its effects on apoptosis, cell cycle, and key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
-
In vivo studies in animal models to evaluate its efficacy and safety profile.
The elucidation of the precise mechanism of action of this compound will be crucial in determining its potential for development as a therapeutic agent.
In Vitro Cytotoxicity of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpenoid compound that has been isolated from Eupatorium chinense. While the primary research has focused on its isolation and structural elucidation, a comprehensive body of public-access literature detailing its specific in vitro cytotoxic activity is not currently available. This technical guide synthesizes the existing information on this compound and provides a broader context based on the cytotoxic profiles of related sesquiterpenoid lactones derived from the Eupatorium genus. The following sections offer a general overview of the methodologies and potential mechanisms that would be relevant for assessing the cytotoxic potential of this compound.
Data Presentation
Currently, there is no specific quantitative data (e.g., IC50 values) on the in vitro cytotoxicity of this compound in the public domain. However, studies on other sesquiterpenoids isolated from Eupatorium chinense have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess cytotoxic properties, which warrants further investigation.
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are standard methodologies used to determine the in vitro cytotoxicity of natural product-derived compounds.
Cell Lines and Culture
A panel of human cancer cell lines would be selected to assess the breadth of cytotoxic activity. Common choices include, but are not limited to:
-
MCF-7 (Breast adenocarcinoma)
-
HeLa (Cervical carcinoma)
-
A549 (Lung carcinoma)
-
HCT116 (Colon carcinoma)
-
HL-60 (Promyelocytic leukemia)
Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity. The following assays are commonly employed:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The absorbance of the dissolved formazan is proportional to the number of viable cells.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death, further assays are necessary:
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
-
Cell Cycle Analysis: Flow cytometry analysis of cells stained with a DNA-binding dye (e.g., propidium iodide) allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases). An accumulation of cells in a particular phase can indicate a mechanism of drug action.
Potential Signaling Pathways and Experimental Workflows
Given that many sesquiterpenoid lactones induce apoptosis, the following diagrams illustrate a hypothetical workflow for investigating the cytotoxicity of this compound and a potential signaling pathway it might modulate.
Conclusion
While direct evidence for the in vitro cytotoxicity of this compound is currently lacking in publicly available scientific literature, the demonstrated bioactivity of other sesquiterpenoids from Eupatorium chinense provides a strong rationale for further investigation. The experimental protocols and potential pathways outlined in this guide offer a foundational framework for researchers to systematically evaluate the anticancer potential of this compound. Such studies are crucial to uncover novel therapeutic leads from natural sources.
Unveiling the Cellular Impact of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide on Cell Signaling Pathway Modulation
For Immediate Release
[City, State] – [Date] – While the intricate dance of cellular signaling pathways is a cornerstone of modern drug discovery, the precise mechanisms of many natural compounds remain enigmatic. This technical guide delves into the current, albeit limited, understanding of how 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone, may influence these critical cellular communication networks. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational overview based on the broader activities of related compounds.
Due to a lack of specific studies on this compound, this guide draws upon the known effects of the broader class of sesquiterpene lactones, particularly those isolated from the plant genus Chromolaena. It is important to note that direct experimental data, including quantitative analyses and detailed protocols for this specific compound, are not available in the current body of scientific literature. The information presented herein is therefore inferential and aims to provide a starting point for future research.
General Biological Context: Sesquiterpene Lactones and Their Activities
Sesquiterpene lactones, a diverse group of natural products, are known to possess a wide range of biological activities. A notable member of this class is chromolaenide (B1163283), isolated from Chromolaena species. Research has primarily focused on the antimicrobial properties of these compounds. For instance, chromolaenide has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus.[1] The proposed mechanism for this antimicrobial action involves the alkylation of nucleophilic centers within the microorganisms by the α-methylene-γ-lactone group, a characteristic structural feature of many sesquiterpene lactones.[1]
Postulated Effects on Cell Signaling Pathways
While direct evidence for this compound is absent, the broader family of sesquiterpene lactones has been shown to modulate key cell signaling pathways implicated in inflammation and cancer. These pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.
The NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. Its dysregulation is a hallmark of many chronic diseases, including cancer and inflammatory disorders. Many natural compounds, including some sesquiterpene lactones, are known to inhibit the NF-κB signaling cascade. This inhibition can occur at various points, such as preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active NF-κB dimers.
Hypothetical Inhibition of the NF-κB Pathway by a Sesquiterpene Lactone
Caption: Hypothetical inhibition of the NF-κB pathway by a sesquiterpene lactone.
The MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. The MAPK family includes kinases such as ERK, JNK, and p38. Aberrant MAPK signaling is frequently observed in various cancers. Some sesquiterpene lactones have been reported to interfere with this pathway, often by inhibiting the phosphorylation of key kinases, thereby disrupting the signal transduction.
Postulated Interruption of the MAPK/ERK Pathway
Caption: Postulated interruption of the MAPK/ERK pathway.
Future Directions and a Call for Research
The lack of specific data on this compound highlights a significant gap in the understanding of the therapeutic potential of this natural compound. To elucidate its precise mechanism of action, a series of focused in vitro and in vivo studies are required.
Proposed Experimental Workflow
A logical experimental approach to investigate the effects of this compound on cell signaling would involve a multi-step process.
Suggested Experimental Workflow for Investigating a Novel Compound
Caption: A suggested experimental workflow for future research.
This technical guide underscores the nascent stage of research into the specific cellular effects of this compound. While the broader class of sesquiterpene lactones provides a tantalizing glimpse into its potential mechanisms, dedicated and rigorous scientific inquiry is paramount to unlock the true therapeutic promise of this and other natural compounds. The scientific community is encouraged to undertake the necessary research to fill this knowledge void.
References
Methodological & Application
Application Note: HPLC Analysis of 4E-Deacetylchromolaenide 4'-O-acetate
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Accurate and reliable quantification of this compound is crucial for research, development, and quality control in the pharmaceutical and natural product industries. This application note provides a detailed high-performance liquid chromatography (HPLC) protocol for the analysis of this compound, based on established methods for analyzing similar sesquiterpene lactones.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase gradient of acetonitrile (B52724) and water allows for the efficient elution and separation of this compound from other components in the sample matrix. The compound is detected by its UV absorbance, typically in the range of 205-220 nm, which is characteristic for many sesquiterpene lactones.[1][2][3] Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration standard.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
0.2% (v/v) Acetic acid or 0.085% (v/v) o-phosphoric acid (optional, to improve peak shape)[2][3]
-
Sample containing this compound
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes
-
Syringe filters (0.45 µm or 0.22 µm)
-
HPLC vials
3. Preparation of Solutions
-
Mobile Phase A: HPLC grade water (optional: with 0.2% v/v acetic acid or 0.085% v/v o-phosphoric acid).
-
Mobile Phase B: HPLC grade acetonitrile.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration of the analyte in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will vary depending on the matrix. For plant material, an extraction with a suitable solvent like methanol or dichloromethane (B109758) may be required.[2][4] The final extract should be dissolved in methanol and filtered through a 0.45 µm or 0.22 µm syringe filter before injection.
4. HPLC Conditions
The following are recommended starting conditions and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water B: Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-100% B30-35 min: 100% B35.1-40 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C (or controlled at 40°C for better reproducibility)[2] |
| Detection Wavelength | 210 nm or 220 nm[1][3] |
| Run Time | Approximately 40 minutes |
5. Data Analysis
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following table presents typical validation parameters that should be established for this method. The values provided are illustrative and should be determined experimentally.
| Parameter | Typical Value |
| Retention Time (RT) | To be determined experimentally |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Treatment with Sesquiterpene Lactones
Application Notes
Background
Eupatoriopicrin (B210294) is a sesquiterpene lactone isolated from plants such as Eupatorium japonicum and Eupatorium cannabinum.[1][2] This class of compounds is noted for a range of biological activities, with eupatoriopicrin demonstrating significant anti-inflammatory and cytotoxic properties.[1][2] Its potential as a therapeutic agent is under investigation, particularly in the context of cancer and inflammatory diseases.
Mechanism of Action
1. Cytotoxic and Anti-Cancer Effects: Eupatoriopicrin exhibits potent cytotoxic activity against various human cancer cell lines, including liver (HepG2), breast (MCF-7), and human cancer stem cells (NTERA-2).[1][2] The primary mechanism of its anti-cancer action is the induction of apoptosis.[1][2] Key events in eupatoriopicrin-induced apoptosis include:
-
Nuclear Condensation: Morphological changes in the nucleus, observable with DNA-binding dyes like Hoechst 33342.[1][2]
-
Caspase Activation: Significant induction of effector caspases, such as caspase-3, which are critical executioners of the apoptotic program.[1][2]
-
Phosphatidylserine (B164497) Externalization: Flipping of phosphatidylserine to the outer leaflet of the plasma membrane, detectable by flow cytometry using Annexin V.[1][2]
Some related sesquiterpenoids have also been shown to induce cell cycle arrest at the G0/G1 phase by modulating the expression of proteins like p21, CDK4, and cyclin D.[3]
2. Anti-Inflammatory Effects: Eupatoriopicrin demonstrates strong anti-inflammatory properties by modulating key signaling pathways in immune cells like neutrophils.[4][5][6] Its effects include:
-
Inhibition of Pro-inflammatory Mediators: It potently inhibits the production of nitric oxide (NO) and the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), with IC50 values often below 1 μM.[1][4]
-
Suppression of MAPK Signaling: The compound suppresses the phosphorylation, and thus activation, of p38 and ERK1/2 MAP kinases, which are central to the inflammatory response.[1][4]
-
Inhibition of NF-κB Pathway: Extracts from Eupatorium japonicum containing eupatoriopicrin have been shown to suppress NF-κB activation, a critical transcription factor that governs the expression of many inflammatory genes.[6]
3. Potential Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in many cancers, promoting cell survival and proliferation.[7][8] Natural sesquiterpene lactones have been identified as inhibitors of the STAT3 signaling pathway.[8][9] While direct inhibition by eupatoriopicrin requires further investigation, related compounds from the Eupatorium genus have been shown to suppress STAT3 activity, suggesting a potential mechanism for its anti-cancer effects.[9]
Data Presentation: Cytotoxicity
The following tables summarize the reported cytotoxic activities of eupatoriopicrin and the related compound eupatorin (B191229) against various cell lines.
Table 1: IC50 Values for Eupatoriopicrin
| Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
|---|---|---|---|---|
| NTERA-2 | Human Embryonal Carcinoma | 1.0 µg/mL | Not Specified | [10] |
| HepG2 | Human Liver Cancer | 4.8 µg/mL | Not Specified | [2] |
| MCF-7 | Human Breast Cancer | 3.5 µg/mL | Not Specified | [2] |
| FIO 26 | Murine Fibrosarcoma | 1.5 µg/mL (4.1 µM) | 1 hour | [11] |
| HeLa | Human Cervical Cancer | 0.5 - 1.3 µg/mL | Not Specified | [12] |
| KB | Human Oral Cancer | 0.5 - 1.3 µg/mL | Not Specified | [12] |
| EAC-E4 | Ehrlich Ascites Carcinoma | 0.5 - 1.3 µg/mL | Not Specified |[12] |
Table 2: IC50 Values for Eupatorin (for comparative purposes)
| Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
|---|---|---|---|---|
| MCF-7 | Human Breast Cancer | >20 µg/mL | 24 hours | [13][14] |
| MDA-MB-231 | Human Breast Cancer | >20 µg/mL | 24 hours | [13][14] |
| MCF-7 | Human Breast Cancer | 5 µg/mL | 48 hours | [13][14] |
| MDA-MB-231 | Human Breast Cancer | 5 µg/mL | 48 hours | [13][14] |
| MCF-10a | Normal Human Breast | 30 µg/mL | 48 hours |[13][14] |
Visualizations: Signaling Pathways & Workflows
Caption: Proposed pathway of Eupatoriopicrin-induced apoptosis.
Caption: Eupatoriopicrin's anti-inflammatory signaling pathway.
Caption: Experimental workflow for a typical MTT cell viability assay.
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Eupatoriopicrin stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of eupatoriopicrin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS (Phosphate-Buffered Saline)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with eupatoriopicrin for the desired time. For adherent cells, collect both the floating cells in the medium and the attached cells (using trypsin). Centrifuge all cells together at 300 x g for 5 minutes. For suspension cells, collect them directly by centrifugation.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Controls: Include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up proper compensation and gates.
-
Interpretation:
-
Annexin V(-) / PI(-): Viable cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample as described in Protocol 2, step 1.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram representing the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression or phosphorylation status of proteins involved in apoptosis and inflammatory signaling pathways.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-p38, p-ERK, p65, p-STAT3, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids from Eupatorium chinense L. induce G0/G1 cell cycle arrest and apoptosis in AGS cell via DNA-PK/AKT/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sesquiterpene lactones. Part XIII. Cytotoxic activity of eupatolide and eupatoriopicrin on human and animal malignant cells in tissue culture in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Western Blot Analysis of Cellular Pathways Modulated by 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of 4E-Deacetylchromolaenide 4'-O-acetate, a novel natural compound with putative anti-cancer and anti-inflammatory properties. The following protocols and data presentation guidelines are designed to ensure robust and reproducible results for assessing the compound's impact on key signaling pathways.
Introduction
This compound is a sesquiterpene lactone with potential therapeutic applications. Preliminary studies suggest that its biological activities may stem from its ability to modulate critical cellular signaling pathways involved in apoptosis and inflammation. Western blot analysis is an indispensable technique for elucidating these mechanisms by detecting changes in the expression and post-translational modification of key regulatory proteins. This document outlines the procedures for treating cells with this compound and subsequently analyzing protein expression levels using Western blotting.
Hypothetical Signaling Pathways Affected by this compound
Based on the known activities of similar natural compounds, we hypothesize that this compound may exert its effects through the induction of the intrinsic apoptotic pathway and the inhibition of the NF-κB inflammatory pathway.
Intrinsic Apoptosis Pathway
The intrinsic pathway of apoptosis is centered on the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax and Bak are counteracted by anti-apoptotic proteins such as Bcl-2 and Bcl-xL. Upon apoptotic stimuli, the balance shifts, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Application Notes & Protocols: Gene Expression Analysis with 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a derivative of the sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Sesquiterpene lactones have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways that regulate gene expression.[1][2][3] A significant body of research indicates that many sesquiterpene lactones exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][4][5] This pathway is a central mediator of the immune response and inflammation, making it a critical target for therapeutic development.
The mechanism of NF-κB inhibition by sesquiterpene lactones can occur through various means, including the prevention of the degradation of IκB proteins (inhibitor of kappa B) or by directly targeting components of the IκB kinase (IKK) complex.[2][4] Some sesquiterpene lactones have been shown to directly alkylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[1] Given the established role of this compound class in modulating the NF-κB pathway, this compound is a promising candidate for investigating the downstream effects on gene expression.
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on gene expression, with a particular focus on the NF-κB signaling pathway.
Hypothetical Data on Gene Expression Modulation
The following tables present hypothetical data illustrating the potential effects of this compound on the expression of NF-κB target genes in a human cell line (e.g., HEK293 or Jurkat cells) stimulated with tumor necrosis factor-alpha (TNF-α), a potent activator of the NF-κB pathway.
Table 1: Dose-Dependent Effect of this compound on NF-κB Target Gene Expression
| Target Gene | Treatment Condition | Fold Change in mRNA Expression (vs. Vehicle Control) |
| IL-6 | TNF-α (10 ng/mL) | 100.0 |
| TNF-α + 1 µM Compound | 65.2 | |
| TNF-α + 5 µM Compound | 25.8 | |
| TNF-α + 10 µM Compound | 8.1 | |
| IL-8 | TNF-α (10 ng/mL) | 85.0 |
| TNF-α + 1 µM Compound | 50.3 | |
| TNF-α + 5 µM Compound | 18.9 | |
| TNF-α + 10 µM Compound | 5.4 | |
| ICAM-1 | TNF-α (10 ng/mL) | 50.0 |
| TNF-α + 1 µM Compound | 30.7 | |
| TNF-α + 5 µM Compound | 12.1 | |
| TNF-α + 10 µM Compound | 3.5 |
Table 2: Time-Course of NF-κB Target Gene Inhibition by 10 µM this compound
| Target Gene | Time Point (Post TNF-α Stimulation) | Fold Change in mRNA Expression (vs. Vehicle Control at same time point) |
| IL-6 | 2 hours | 7.5 |
| 4 hours | 15.2 | |
| 8 hours | 22.1 | |
| 24 hours | 8.1 | |
| IL-8 | 2 hours | 5.1 |
| 4 hours | 12.8 | |
| 8 hours | 18.5 | |
| 24 hours | 5.4 | |
| ICAM-1 | 2 hours | 3.2 |
| 4 hours | 8.9 | |
| 8 hours | 14.3 | |
| 24 hours | 3.5 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the putative signaling pathway affected by this compound and the general experimental workflow for gene expression analysis.
Caption: Putative inhibition of the NF-κB signaling pathway.
Caption: Workflow for analyzing gene expression changes.
Detailed Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on gene expression. These protocols provide a foundation that can be adapted to specific cell types and experimental questions.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture human cell lines (e.g., HEK293, Jurkat, or THP-1) in appropriate media and conditions.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate cells for 24 hours to allow for adherence and recovery.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Prepare working solutions of the compound by diluting the stock solution in cell culture media to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with the working solutions of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as TNF-α (final concentration of 10 ng/mL) or lipopolysaccharide (LPS) for the desired time period (e.g., 2, 4, 8, 24 hours).
-
Include an unstimulated control group treated with vehicle only.
-
-
Cell Lysis:
-
After the incubation period, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Include a DNase I treatment step to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity (A260/A280 and A260/A230 ratios).
-
Assess RNA integrity by running an aliquot of the RNA on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Protocol 3: cDNA Synthesis
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
Use a consistent amount of RNA for each sample (e.g., 1 µg) in a final reaction volume of 20 µL.
-
Follow the manufacturer's instructions for the reverse transcription reaction conditions.
-
Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing a suitable qPCR master mix (e.g., SYBR Green or TaqMan), forward and reverse primers for the target genes (e.g., IL-6, IL-8, ICAM-1) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Use validated primers for optimal performance.
-
-
qPCR Cycling Conditions:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated, stimulated control.
-
Protocol 5: RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling
For a more comprehensive, unbiased analysis of gene expression changes, RNA-Seq is recommended.
-
Library Preparation:
-
Prepare RNA-Seq libraries from the high-quality extracted RNA using a suitable library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
This process typically involves mRNA purification (for eukaryotes), fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatics Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment with this compound.
-
Conduct pathway and gene ontology analysis to identify the biological processes and signaling pathways that are most significantly affected.
-
References
- 1. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Flow Cytometry Assays Using 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a natural product isolated from plants of the Chromolaena genus. This genus is known for producing a variety of bioactive secondary metabolites, including flavonoids and sesquiterpene lactones, which have demonstrated cytotoxic and anti-cancer properties.[1][2] Extracts and isolated compounds from Chromolaena species have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[3][4][5] Flow cytometry is a powerful technique to analyze these cellular responses at the single-cell level, providing quantitative data on apoptosis, cell viability, and cell cycle distribution.[6][7][8]
These application notes provide detailed protocols for utilizing this compound in flow cytometry-based assays to assess its effects on cell cycle progression and apoptosis.
Principle of Assays
Cell Cycle Analysis
The cell cycle is a series of events that leads to cell division and replication. It is divided into four main phases: G0/G1, S, and G2/M. The DNA content of a cell changes predictably through these phases, with cells in G2/M having twice the DNA content of cells in G0/G1. Flow cytometry can quantify the DNA content of individual cells within a population using a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). By analyzing the fluorescence intensity of a large number of cells, a histogram can be generated that reveals the distribution of the cell population across the different phases of the cell cycle. Treatment with a cytotoxic compound like this compound may cause cells to arrest in a specific phase of the cell cycle, which can be quantified using this method.[4][6]
Apoptosis Detection (Annexin V/PI Staining)
Apoptosis, or programmed cell death, is a tightly regulated process characterized by distinct morphological and biochemical changes. One of the earliest events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes. Therefore, co-staining with Annexin V and PI allows for the differentiation of:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
This dual-staining method provides a quantitative assessment of the apoptotic and necrotic effects of this compound on a cell population.[3][4]
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the effect of this compound on the cell cycle distribution of a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
MCF-7 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
Cell Harvesting: After incubation, collect the cells by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Acquire at least 10,000 events per sample. Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by this compound in a cancer cell line.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of choice
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1, step 1 and 2.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Acquire data for FITC (Annexin V) and PI fluorescence. Use quadrant analysis to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data based on studies of similar compounds from the Chromolaena genus.
Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells after 48h Treatment.
| Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 5 | 58.9 ± 4.2 | 22.1 ± 2.8 | 19.0 ± 2.1 |
| 10 | 45.7 ± 3.8 | 25.3 ± 3.1 | 29.0 ± 3.5 |
| 20 | 25.1 ± 2.9 | 15.8 ± 2.4 | 59.1 ± 4.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound in Jurkat Cells after 24h Treatment.
| Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.3 ± 2.1 | 2.5 ± 0.8 | 2.2 ± 0.7 |
| 5 | 80.1 ± 3.5 | 12.4 ± 2.2 | 7.5 ± 1.9 |
| 10 | 62.7 ± 4.1 | 25.8 ± 3.3 | 11.5 ± 2.5 |
| 20 | 35.4 ± 5.2 | 40.2 ± 4.5 | 24.4 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Potential signaling pathways for apoptosis induction.
Caption: Experimental workflow for cell cycle analysis.
Caption: Experimental workflow for apoptosis assay.
References
- 1. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. duocphamtim.vn [duocphamtim.vn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and biological activity of leaf extracts of Chromolaena leivensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupatorin and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 8. Cytotoxic sesquiterpene lactones mediate their death-inducing effect in leukemia T cells by triggering apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4E-Deacetylchromolaenide 4'-O-acetate in Animal Models of Cancer
Disclaimer: As of the latest available research, specific studies detailing the in vivo anticancer activity of 4E-Deacetylchromolaenide 4'-O-acetate in animal models are not publicly available. The following application notes and protocols are based on published research for structurally related compounds and extracts from the plant genus Chromolaena, from which this compound is derived. These protocols should be considered as a general guide and adapted based on preliminary in vitro data and further research.
Introduction
This compound is a sesquiterpene lactone, a class of compounds known for their diverse biological activities, including potential anticancer effects. While direct in vivo data for this specific compound is limited, research on related compounds, such as eupatoriopicrin (B210294), and extracts from Chromolaena odorata has demonstrated promising anti-tumor properties in various cancer models. These studies suggest that sesquiterpene lactones may exert their anticancer effects through mechanisms such as the induction of apoptosis and inhibition of cell proliferation.
This document provides a comprehensive overview of the potential application of this compound in preclinical cancer research using animal models, with detailed protocols and data presentation based on analogous compounds.
Summary of Preclinical Data for Related Compounds
The following tables summarize the in vivo anticancer activity of eupatoriopicrin and Chromolaena odorata extracts, which can serve as a reference for designing studies with this compound.
Table 1: In Vivo Anticancer Activity of Eupatoriopicrin
| Cancer Model | Animal Strain | Treatment | Dosage | Route | Key Findings | Reference |
| Lewis Lung Carcinoma | C57Bl mice | Eupatoriopicrin | 20 or 40 mg/kg | i.v. | Inhibition of tumor growth. | [1] |
| FIO 26 Fibrosarcoma | C57Bl mice | Eupatoriopicrin | 20 or 40 mg/kg | i.v. | Significant tumor growth delay. | [1] |
| Lewis Lung Carcinoma | C57Bl mice | Eupatoriopicrin + BSO | 40 mg/kg Eupatoriopicrin, 4 mmol/kg BSO | i.v. (Eupatoriopicrin), i.p. (BSO) | Enhanced tumor growth delay compared to Eupatoriopicrin alone. | [1] |
| FIO 26 Fibrosarcoma | C57Bl mice | Eupatoriopicrin + BSO | 40 mg/kg Eupatoriopicrin, 4 mmol/kg BSO | i.v. (Eupatoriopicrin), i.p. (BSO) | Significantly stronger growth delay compared to Eupatoriopicrin alone. | [1] |
Table 2: In Vivo Anticancer Activity of Chromolaena odorata Ethanol Extract
| Cancer Model | Animal Strain | Treatment | Dosage | Route | Key Findings | Reference |
| DMBA-induced Breast Cancer | Wistar rats | C. odorata extract | 500, 1000, 2000, and 4000 mg/kg BW | Oral | Dose-dependent significant decrease in the number, volume, and weight of cancer nodules. Significant body weight gain in the therapy group. | [2][3][4] |
| DMBA-induced Breast Cancer | Wistar rats | C. odorata extract | 2000 mg/kg BW | Oral | Significant decline in cancer nodule volume and weight compared to the doxorubicin-treated group. | [3] |
Proposed Mechanism of Action and Signaling Pathway
Based on studies of related sesquiterpene lactones and extracts from Chromolaena species, this compound may induce cancer cell death through the induction of apoptosis. A proposed signaling pathway is illustrated below.
Caption: Proposed apoptotic signaling pathway of this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating the anticancer activity of this compound in a solid tumor xenograft model and a chemically-induced cancer model.
This protocol describes the use of a human tumor xenograft model in immunocompromised mice.
Workflow Diagram:
Caption: Experimental workflow for a murine xenograft cancer model.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old
-
Vehicle for drug dissolution (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Positive control drug (e.g., Doxorubicin)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest cells and resuspend in sterile PBS or media at a concentration of 1 x 107 cells/mL.
-
For enhanced tumor take, mix the cell suspension 1:1 with Matrigel.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm3).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomly assign mice to treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 20 mg/kg)
-
Group 3: this compound (high dose, e.g., 40 mg/kg)
-
Group 4: Positive control (e.g., Doxorubicin, 5 mg/kg)
-
-
Administer treatments via the desired route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule (e.g., daily or every other day for 2-3 weeks).
-
-
Continued Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe mice for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm3) or at the end of the study period.
-
Excise tumors, weigh them, and collect tissues for further analysis (e.g., histology, Western blot, PCR).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.
-
This protocol is based on the methodology for inducing breast cancer in rats using a chemical carcinogen.[2][3][4]
Materials:
-
This compound
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Corn oil
-
Female Wistar rats, 50-60 days old
-
Vehicle for drug administration
-
Positive control drug (e.g., Doxorubicin)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Induction:
-
Administer DMBA (e.g., 20 mg/kg body weight) dissolved in corn oil via oral gavage, three times a week for five weeks.
-
Monitor the rats weekly for the appearance of mammary tumors by palpation.
-
-
Treatment:
-
Once palpable tumors develop, randomly assign the rats to treatment groups (n=6-8 rats per group):
-
Group 1: Normal control (no DMBA, no treatment)
-
Group 2: Cancer control (DMBA, vehicle treatment)
-
Group 3-5: this compound (e.g., 500, 1000, 2000 mg/kg BW)
-
Group 6: Positive control (e.g., Doxorubicin)
-
-
Administer treatments orally daily for a specified period (e.g., 17 days).
-
-
Monitoring:
-
Measure tumor number and volume weekly.
-
Monitor the body weight of the rats.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the rats.
-
Excise the tumors and record their number, volume, and weight.
-
Analyze the data to compare the tumor burden between the different treatment groups.
-
Conclusion
While direct in vivo evidence for the anticancer activity of this compound is currently lacking, the data from related compounds and extracts are encouraging. The protocols outlined in this document provide a solid foundation for initiating preclinical studies to evaluate the therapeutic potential of this compound. It is crucial to perform preliminary dose-finding and toxicity studies to establish a safe and effective dose range for this compound before proceeding with efficacy studies in animal models of cancer.
References
- 1. Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activity of Phytochemical Extracts from Chromolaena odorata on Liver, Breast and Colorectal Cancer Cells: A Review[v1] | Preprints.org [preprints.org]
- 3. public.pensoft.net [public.pensoft.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cancer Research: Investigating Novel Apoptosis-Inducing Agents
Topic: Potential of 4E-Deacetylchromolaenide 4'-O-acetate and Related Compounds for Inducing Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of this compound is limited in publicly available scientific literature. The following application notes and protocols are based on the known cytotoxic effects of extracts from Chromolaena odorata, the plant from which similar compounds are isolated, and the well-documented pro-apoptotic mechanisms of related flavonoids, such as eupatilin. These protocols provide a foundational framework for investigating the potential anti-cancer effects of novel compounds like this compound.
Introduction
The search for novel anti-cancer agents that can selectively induce apoptosis in tumor cells is a cornerstone of oncological research. Natural products represent a rich source of such bioactive molecules. Chromolaena odorata has been traditionally used in ethnomedicine and is known to contain a variety of secondary metabolites with cytotoxic properties.[1] While specific data on this compound is scarce, studies on extracts from C. odorata have demonstrated cytotoxic effects against various cancer cell lines, including liver, breast, and colorectal cancer.[2][3]
This document provides a comprehensive guide for researchers interested in evaluating the pro-apoptotic potential of this compound or other novel compounds. The methodologies are based on established protocols for assessing cytotoxicity and characterizing apoptotic pathways, drawing parallels with the known mechanisms of the flavonoid eupatilin, which induces apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of key signaling cascades like PI3K/AKT and MAPK.[4][5]
Data Presentation: Efficacy of Related Compounds
To provide a reference for the potential efficacy of novel compounds, the following table summarizes the cytotoxic activities of extracts from Chromolaena odorata and the related flavonoid, eupatilin, against various cancer cell lines.
| Compound/Extract | Cancer Cell Line | Assay | Endpoint | Result (IC50) | Reference |
| Chromolaena odorata Leaf Extract | 4T1 (Breast Cancer) | MTT | Cytotoxicity | 53 µg/mL | |
| Chromolaena odorata Root Aqueous Extract | Brine Shrimp Nauplii | BSLA | Lethal Concentration | 62.61 µg/mL | [1] |
| Eupatilin | YD-10B (Oral Squamous Carcinoma) | MTT | Cell Viability | 52.69 µM (48h) | [6] |
| Eupatilin | HL-60 (Promyelocytic Leukemia) | Not Specified | Apoptosis Induction | - | [6] |
| Eupatilin | U-2 OS (Osteosarcoma) | Not Specified | Apoptosis Induction | - | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent effect of a test compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% (v/v).
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with the test compound (at its IC50 concentration) for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to investigate the effect of the test compound on the expression levels of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-p-Akt, anti-p-ERK, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: A streamlined workflow for evaluating the anti-cancer activity of a novel compound.
Hypothesized Signaling Pathway for Apoptosis Induction
Based on the mechanisms of related flavonoids like eupatilin, the following signaling pathway is a plausible hypothesis for the pro-apoptotic action of compounds like this compound.
Caption: A potential signaling pathway for compound-induced apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. jppres.com [jppres.com]
- 3. Anti-Cancer Activity of Phytochemical Extracts from Chromolaena odorata on Liver, Breast and Colorectal Cancer Cells: A Review[v1] | Preprints.org [preprints.org]
- 4. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Eupatilin? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 4E-Deacetylchromolaenide 4'-O-acetate in Anti-Inflammatory Research
Disclaimer: Direct research on the anti-inflammatory properties of 4E-Deacetylchromolaenide 4'-O-acetate is not extensively available in public literature. The following application notes and protocols are based on the activities of related compounds isolated from the Chromolaena genus, which are expected to share similar mechanisms of action. These notes are intended to serve as a guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a sesquiterpene lactone belonging to a class of compounds isolated from plants of the Chromolaena genus. Compounds from this genus have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response. This document provides an overview of the potential anti-inflammatory applications of this compound, based on data from analogous compounds, and details relevant experimental protocols. The primary mechanism of action for anti-inflammatory compounds from Chromolaena involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines through the suppression of the NF-κB and MAPK signaling pathways.[1]
Quantitative Data
The anti-inflammatory activity of compounds isolated from Chromolaena odorata has been quantified through various in vitro assays. The following tables summarize the inhibitory activities of representative compounds from this genus.
Table 1: Inhibitory Concentration (IC50) of Chromolaena odorata Compounds on Nitric Oxide (NO) Production and NF-κB Activity
| Compound | Assay | Cell Line | IC50 (µM) |
| (S)-coriolic acid methyl ester | NO Production | RAW264.7 | 5.22[2] |
| (S)-coriolic acid methyl ester | NF-κB Activity | RAW264.7 | 5.73[2] |
| Eupafolin | NO Production | RAW 264.7 | 6[3] |
| Dimeric guaianolide | NO Production | RAW 264.7 | 16[3] |
Table 2: In Vivo Anti-Inflammatory Activity of Chromolaena odorata Extracts
| Extract/Compound | Model | Doses | Inhibition (%) |
| Methanol Extract | Carrageenan-induced rat paw edema | 50 mg/kg | 40.7[4] |
| Methanol Extract | Carrageenan-induced rat paw edema | 100 mg/kg | 64.0[4] |
| Aqueous Extract | Carrageenan-induced rat paw edema | 200 mg/kg | 80.5[5] |
| Eupatorin | TPA-induced mouse ear edema | 1 mg/ear | 72[6] |
Mechanism of Action: Signaling Pathways
Compounds from Chromolaena exert their anti-inflammatory effects by targeting key signaling cascades. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_nucleus [label="NF-κB\n(nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Genes [label="Pro-inflammatory\nGenes (iNOS, COX-2,\nTNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="4E-Deacetylchromolaenide\n4'-O-acetate\n(Proposed)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> MyD88 [color="#202124"]; MyD88 -> IKK [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; IKK -> IkBa [label="Phosphorylates", fontsize=8, fontcolor="#5F6368", color="#202124"]; IkBa -> NFkB [label="Releases", fontsize=8, fontcolor="#5F6368", color="#202124"]; NFkB -> NFkB_nucleus [label="Translocates", fontsize=8, fontcolor="#5F6368", color="#202124"]; NFkB_nucleus -> Genes [label="Induces Transcription", fontsize=8, fontcolor="#5F6368", color="#202124"]; Compound -> IKK [label="Inhibits", color="#EA4335", style=dashed]; } pend Caption: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; TAK1 [label="TAK1", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; AP1 [label="AP-1\n(c-Jun/c-Fos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Genes [label="Pro-inflammatory\nGenes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="4E-Deacetylchromolaenide\n4'-O-acetate\n(Proposed)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> TAK1 [color="#202124"]; TAK1 -> p38 [color="#202124"]; TAK1 -> JNK [color="#202124"]; TAK1 -> ERK [color="#202124"]; p38 -> AP1 [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; JNK -> AP1 [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; ERK -> AP1 [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; AP1 -> Genes [label="Induces Transcription", fontsize=8, fontcolor="#5F6368", color="#202124"]; Compound -> p38 [label="Inhibits", color="#EA4335", style=dashed]; } pend Caption: Proposed inhibition of the p38 MAPK signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory effects of compounds like this compound.
In Vitro Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow:
// Nodes Start [label="Seed RAW264.7 cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Pre-treat with\ncompound for 1h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulate [label="Stimulate with\nLPS (1 µg/mL) for 24h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collect [label="Collect supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; Griess [label="Add Griess Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure absorbance\nat 540 nm", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Stimulate; Stimulate -> Collect; Collect -> Griess; Griess -> Measure; } pend Caption: Workflow for the in vitro nitric oxide production assay.
Protocol:
-
Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol is used to determine the effect of the compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for the desired time (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Administer this compound or a vehicle control orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Conclusion
While specific data on this compound is limited, the available information on related compounds from the Chromolaena genus strongly suggests its potential as an anti-inflammatory agent. The provided protocols offer a robust framework for investigating its efficacy and mechanism of action, focusing on the well-established NF-κB and MAPK signaling pathways. Further research is warranted to isolate and characterize the specific activities of this compound.
References
- 1. ijpsm.com [ijpsm.com]
- 2. Anti-inflammatory effects of fatty acids isolated from Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
4E-Deacetylchromolaenide 4'-O-acetate solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate. The information addresses common solubility and stability challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Solubility
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, a sesquiterpene lactone, is a lipophilic molecule with poor aqueous solubility. For laboratory use, polar aprotic organic solvents are recommended for preparing stock solutions.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone are suitable for creating concentrated stock solutions.
-
Stock Solution Concentration: It is common practice to prepare stock solutions at concentrations of 10-20 mM in 100% DMSO.
Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: This is a common issue known as "precipitation upon dilution" that occurs when a compound is poorly soluble in the final aqueous-based assay medium. The high concentration of the organic solvent in the stock keeps the compound dissolved, but upon dilution into the aqueous buffer, the solubility limit is exceeded.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, to minimize solvent-induced artifacts and toxicity.
-
Pre-warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help maintain solubility.
-
Use a Stepped Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then add a small volume of this intermediate stock to your aqueous buffer.
-
Increase Mixing Energy: Immediately after adding the DMSO stock to the buffer, vortex or triturate (pipette up and down) vigorously to ensure rapid and uniform dispersion.
-
Consider Solubility-Enhancing Excipients: For certain applications, non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins can be included in the aqueous buffer to improve the solubility of lipophilic compounds. However, their compatibility with your specific assay must be validated.[1]
Below is a workflow to guide you through troubleshooting this issue.
Stability
Q3: How should I store this compound?
A3: Proper storage is critical to prevent degradation and ensure the reproducibility of your results.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 2-8°C | Up to 24 months | Keep the vial tightly sealed and protected from light. |
| Stock Solution (in anhydrous DMSO) | -20°C or -80°C | Up to 2 weeks recommended | Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can introduce water and degrade the compound.[2][3] |
| Working Solutions (in aqueous buffer) | 2-8°C (on ice) | Prepare fresh for each experiment | Due to the potential for hydrolysis, aqueous solutions should be used immediately after preparation. |
Q4: What are the potential stability issues and degradation pathways for this compound?
A4: As a sesquiterpene lactone, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The ester and, more importantly, the γ-lactone ring are susceptible to hydrolysis. This reaction is significantly accelerated under basic (alkaline) conditions, leading to ring-opening and loss of biological activity.[4][5] It is recommended to maintain solutions at a neutral or slightly acidic pH if possible.
-
Photodegradation: Many complex organic molecules, including some sesquiterpene lactones, can be degraded by exposure to UV light.[6][7] It is best practice to store solutions in amber vials or otherwise protect them from light.
-
Oxidation: The presence of reactive moieties in the structure could make it susceptible to oxidation. While specific data is unavailable, this is a potential concern for long-term storage or under harsh experimental conditions.[8]
-
Reactivity with Thiols: The α-methylene-γ-lactone group is a Michael acceptor and can react with nucleophilic thiol groups, such as those in cysteine residues of proteins or in reducing agents like dithiothreitol (B142953) (DTT). This reactivity is fundamental to its biological mechanism but can also represent a form of instability if unintended reactions occur in the assay medium.
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
This protocol provides a basic method to estimate the solubility of this compound in a solvent of interest.
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test solvent in a glass vial.
-
Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.
Protocol 2: General Procedure for Stability Assessment by HPLC
This protocol outlines a forced degradation study to identify conditions that may affect the stability of this compound.
-
Method Development: Develop a stability-indicating HPLC method that can separate the intact parent compound from any potential degradation products. A gradient reversed-phase method (e.g., C18 column) with UV detection is a common starting point.[9][10]
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in various stress conditions.
-
Stress Conditions: Expose the solutions to the conditions listed in the table below. Include a control sample stored under ideal conditions (e.g., -20°C, protected from light) for comparison.
| Stress Condition | Example Protocol |
| Acidic Hydrolysis | 0.1 M HCl, incubate at 60°C for 2-8 hours. |
| Basic Hydrolysis | 0.1 M NaOH, incubate at 60°C for 30 minutes.[11] |
| Neutral Hydrolysis | Water, incubate at 60°C for 8 hours. |
| Oxidative | 3% H₂O₂, incubate at room temperature for 24 hours.[11] |
| Photolytic | Expose to direct sunlight or a photostability chamber for 24 hours. |
| Thermal | Incubate at 60°C for 24 hours (solid and in solution). |
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, dilute to an appropriate concentration, and analyze by HPLC.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Signaling Pathway and Mechanism of Action
Q5: What is the likely biological target of this compound?
A5: this compound belongs to the sesquiterpene lactone class of natural products. A primary and well-documented mechanism of action for many compounds in this class is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4][12][13] NF-κB is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[14]
The inhibitory action is often attributed to the α-methylene-γ-lactone moiety, which can act as a Michael acceptor. This allows the compound to form covalent bonds with nucleophilic cysteine residues on key proteins within the NF-κB pathway, such as the IκB kinase (IKK) complex or the p65 (RelA) subunit of NF-κB itself, thereby preventing its activation and translocation to the nucleus.[12]
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of lactone hydrolysis in neutral and alkaline conditions. | Semantic Scholar [semanticscholar.org]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. scispace.com [scispace.com]
- 12. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4E-Deacetylchromolaenide 4'-O-acetate for Cell Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of 4E-Deacetylchromolaenide 4'-O-acetate concentration for your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. Sesquiterpene lactones often exert their effects through the alkylation of nucleophilic groups in cellular macromolecules. A key target for many sesquiterpene lactones is the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). They can inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitory proteins, IκB-α and IκB-β, thereby blocking the pro-inflammatory and pro-survival signaling cascades regulated by NF-κB.
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: For a novel compound like this compound where specific IC50 values may not be readily available, it is recommended to start with a broad concentration range to determine the effective dose. A common starting point is a wide range from 100 µM down to 1 nM, using serial dilutions (e.g., 2- or 3-fold dilutions).[1] This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are several steps you can take to mitigate this:
-
Pre-warm your media: Always add the compound to cell culture medium that has been pre-warmed to 37°C.
-
Use a serial dilution approach: Instead of adding a highly concentrated DMSO stock directly to your media, perform an intermediate dilution step in warm media or PBS.
-
Vortex while adding: Add the DMSO stock dropwise to the pre-warmed medium while gently vortexing to ensure rapid and even dispersion.
-
Control the final DMSO concentration: Keep the final concentration of DMSO in your cell culture below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and can also contribute to precipitation.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time is dependent on the cell type and the specific endpoint of your assay. A typical starting point for cell viability or cytotoxicity assays is 24, 48, or 72 hours.[1] It is advisable to perform a time-course experiment in conjunction with your dose-response studies to determine the most appropriate incubation period for your experimental system.
Q5: I am observing unexpected cell death or morphological changes in my vehicle control wells. What could be the cause?
A5: Issues with your vehicle control (e.g., DMSO) can confound your results. Ensure that the final concentration of DMSO is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (generally <0.1%). It is also crucial to use high-purity, sterile-filtered DMSO suitable for cell culture applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at any concentration. | The compound may not be active in your chosen cell line or assay. | - Confirm the identity and purity of your compound. - Extend the incubation time. - Try a different cell line or a more sensitive assay. |
| High variability between replicate wells. | - Inconsistent cell seeding. - Edge effects in the culture plate. - Inaccurate pipetting. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Use calibrated pipettes and proper pipetting techniques. |
| Sudden change in media color (e.g., yellowing). | Bacterial contamination. | - Discard the contaminated cultures. - Review sterile technique. - Consider using an antibiotic/antimycotic solution in your media. |
| Filamentous growth or cloudiness in the media. | Fungal or yeast contamination. | - Discard the contaminated cultures. - Thoroughly clean and sterilize your incubator and biosafety cabinet. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[1]
Quantitative Data
As specific IC50 values for this compound are not widely published, the following table provides representative IC50 values for other structurally related sesquiterpene lactones to serve as a starting reference point for your experiments. Note: These values are examples and the optimal concentration for this compound must be determined empirically for each cell line.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| Parthenolide | SiHa (Cervical Cancer) | MTT | 48h | 8.42 ± 0.76 |
| Parthenolide | MCF-7 (Breast Cancer) | MTT | 48h | 9.54 ± 0.82 |
| Compound 1 (Regioisomer) | HCT116 (Colon Cancer) | Crystal Violet | Not Specified | 22.4 |
| Compound 2 (Regioisomer) | HCT116 (Colon Cancer) | Crystal Violet | Not Specified | 0.34 |
Data for Parthenolide from reference[2]. Data for Compounds 1 and 2 from reference[3].
Visualizations
Signaling Pathway
References
Preventing degradation of 4E-Deacetylchromolaenide 4'-O-acetate in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4E-Deacetylchromolaenide 4'-O-acetate in solution. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the general behavior of sesquiterpene lactones, the primary factors contributing to the degradation of this compound are exposure to water (hydrolysis), inappropriate pH levels, exposure to light (photodegradation), and elevated temperatures.[1][2][3] The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is susceptible to nucleophilic attack, which can be catalyzed by water or basic conditions.[4]
Q2: What are the visible signs of degradation in my solution of this compound?
A2: Visual signs of degradation can include a change in the color of the solution, the appearance of precipitates, or a decrease in the expected biological activity of the compound. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like HPLC to monitor the purity of your solution over time.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For long-term storage, it is advisable to store this compound as a solid at 2-8°C.[5] For preparing stock solutions, aprotic organic solvents such as DMSO, acetone, chloroform, dichloromethane, or ethyl acetate (B1210297) should be used.[5] It is recommended to prepare fresh solutions for immediate use whenever possible. If stock solutions need to be stored, they should be aliquoted into tightly sealed vials and stored at -20°C for a maximum of two weeks.[5]
Q4: How can I monitor the degradation of my this compound solution?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the degradation of this compound.[6] By comparing the peak area of the parent compound in a fresh sample versus an aged or stressed sample, you can quantify the extent of degradation. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.[2]
Troubleshooting Guides
Issue 1: Rapid Loss of Biological Activity
Symptoms:
-
A freshly prepared solution of this compound shows the expected biological effect, but the activity significantly decreases after a short period (e.g., a few hours to a day).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis of the lactone ring | Avoid using aqueous buffers for storage. If aqueous solutions are necessary for your experiment, prepare them immediately before use. Minimize the time the compound is in an aqueous environment. The degradation of sesquiterpene lactones in aqueous media can involve the water-catalyzed opening of the lactone ring.[1] |
| Inappropriate pH | Maintain the pH of your experimental medium within a neutral to slightly acidic range (pH 6-7). Basic conditions can accelerate the hydrolysis of the ester and lactone functionalities. |
| Thermal Degradation | Avoid heating the solution. Perform all experiments at the lowest feasible temperature. Store stock solutions at -20°C.[5] |
| Photodegradation | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. UV irradiation has been shown to degrade sesquiterpene lactones.[2][3] |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptoms:
-
When analyzing your solution of this compound by HPLC, you observe a decrease in the area of the main peak and the appearance of one or more new peaks.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Chemical Degradation | This is a clear indication of degradation. To identify the cause, perform a stress study. Expose aliquots of a fresh solution to different conditions (e.g., light, heat, acidic pH, basic pH) and monitor the appearance of the new peaks by HPLC. This will help you pinpoint the factor causing the degradation. |
| Reaction with media components | If you are using a complex biological medium, consider the possibility of the compound reacting with components in the medium. Run a control experiment with the compound in a simpler buffer to see if the degradation still occurs. |
| Contamination | Ensure that all solvents and reagents are of high purity and that your experimental setup is clean to rule out contamination as the source of the extra peaks. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound under various conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in different solvents and buffers (e.g., PBS pH 7.4, Water, DMSO, Ethanol).
-
Stress Conditions: Aliquot the test solutions and expose them to the following conditions:
-
Room Temperature (25°C) with light exposure
-
Room Temperature (25°C) in the dark
-
4°C in the dark
-
37°C in the dark
-
UV light (365 nm) at room temperature
-
-
Time Points: Collect samples at 0, 2, 4, 8, 24, and 48 hours.
-
HPLC Analysis: Analyze the samples by HPLC. Use a C18 column with a gradient of acetonitrile (B52724) and water. Monitor the peak area of this compound at each time point.
-
Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the 0-hour sample.
Data Presentation:
| Condition | % Remaining after 8h | % Remaining after 24h | % Remaining after 48h |
| PBS (pH 7.4), 25°C, Light | 65% | 40% | 15% |
| PBS (pH 7.4), 25°C, Dark | 85% | 70% | 50% |
| Water, 25°C, Dark | 90% | 80% | 65% |
| DMSO, 25°C, Dark | >99% | >99% | 98% |
| Ethanol, 25°C, Dark | 98% | 95% | 92% |
| PBS (pH 7.4), 4°C, Dark | 95% | 90% | 85% |
| PBS (pH 7.4), 37°C, Dark | 70% | 50% | 25% |
| PBS (pH 7.4), UV Light | 30% | 5% | <1% |
Note: The data in this table is illustrative and based on the expected behavior of sesquiterpene lactones. Actual results may vary.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for degradation issues.
References
- 1. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS:104736-09-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with 4E-Deacetylchromolaenide 4'-O-acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 4E-Deacetylchromolaenide 4'-O-acetate and other related sesquiterpene lactones. The information provided is based on the general properties of this class of compounds and established methodologies for natural product research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity over time. What could be the cause?
A1: Loss of biological activity in sesquiterpene lactone solutions can often be attributed to chemical instability. Key factors that can affect the stability of this compound in solution include:
-
Hydrolysis: The ester linkages in the molecule can be susceptible to hydrolysis, especially in the presence of water. Dimethyl sulfoxide (B87167) (DMSO), a common solvent, is hygroscopic and can absorb atmospheric moisture, which may lead to the degradation of the compound over time.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, it is advisable to keep stock solutions at -20°C or -80°C.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and may cause the compound to precipitate or degrade. It is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.
-
Light Exposure: Many natural products are sensitive to light. To prevent photodegradation, solutions should be stored in amber vials or protected from light.
Q2: I am observing inconsistent results in my cell-based assays. What are some potential sources of variability?
A2: Inconsistent results in cell-based assays using natural products like this compound can arise from several factors:
-
Compound Solubility: Poor solubility in aqueous cell culture media is a common issue with lipophilic natural products. This can lead to precipitation of the compound and inconsistent concentrations in your experiment. Visually inspect your wells for any precipitate.
-
Interaction with Assay Reagents: Some natural products can directly interact with assay reagents, leading to false-positive or false-negative results. For example, compounds with antioxidant properties can directly reduce tetrazolium salts (like in an MTT assay), mimicking a signal of high cell viability.
-
Cell Culture Conditions: Variations in cell passage number, cell seeding density, and incubation times can all contribute to inconsistent results. It is crucial to maintain consistent cell culture practices.
-
Contamination: Microbial contamination in cell cultures can significantly impact experimental outcomes. Regularly test your cultures for mycoplasma and other contaminants.
Q3: How can I improve the solubility of this compound in my cell culture medium?
A3: To improve the solubility of lipophilic compounds in aqueous media, consider the following:
-
Use of a Co-solvent: While DMSO is a common solvent for preparing stock solutions, its final concentration in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
-
Sonication or Vortexing: Gentle sonication or vortexing of the stock solution before dilution into the culture medium can aid in dissolution.
-
Filtration: After attempting to dissolve the compound, you can filter the solution to remove any remaining particulate matter. However, be aware that this might also remove some of the active, undissolved compound.
Troubleshooting Guides
Problem: High Background Signal in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Direct interaction of the compound with assay reagents. | Run a cell-free control with your compound and the assay reagent to check for direct interaction. |
| Precipitation of the compound in the culture medium. | Visually inspect the wells under a microscope for any precipitate. Improve the solubility of the compound as described in the FAQs. |
| Interference from media components. | Test the cell culture medium alone with the assay reagent to rule out any background signal from the medium. |
Problem: Inconsistent Anti-inflammatory Activity
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound in solution. | Prepare fresh working solutions for each experiment from a frozen stock. Perform a stability test of your compound in the experimental buffer. |
| Variability in cell response. | Use cells within a consistent passage number range. Ensure uniform cell seeding density across all wells. |
| Inconsistent stimulation of inflammatory response. | Ensure the stimulating agent (e.g., LPS) is of good quality and used at a consistent concentration. |
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide Production
This protocol describes a common method to assess the anti-inflammatory activity of compounds like this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Inflammatory Stimulation: After 1 hour of pre-treatment with the compound, add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Stability Testing of this compound in DMSO
This protocol outlines a method to assess the stability of your compound in a DMSO stock solution over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC system with a suitable column (e.g., C18)
-
Amber vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial peak area of the compound. This will serve as your baseline.
-
Storage: Aliquot the remaining stock solution into several small, tightly sealed amber vials to minimize headspace and light exposure. Store the aliquots at the desired temperature (e.g., -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition. Allow the aliquot to come to room temperature before analysis.
-
HPLC Analysis: Analyze the samples using the same HPLC method as the initial analysis.
-
Data Analysis: Compare the peak area of the compound at each time point to the peak area at time zero. A significant decrease in the peak area indicates degradation.
Data Presentation
Table 1: Representative Anti-inflammatory Activity of Sesquiterpene Lactones
| Compound | Cell Line | Stimulant | IC50 for NO Inhibition (µM) |
| Parthenolide | RAW 264.7 | LPS | 5.2 |
| Helenalin | RAW 264.7 | LPS | 0.8 |
| Costunolide | J774A.1 | LPS | 12.5 |
Note: This data is representative of the sesquiterpene lactone class and is provided for comparative purposes. The actual IC50 for this compound may vary.
Visualizations
Caption: Workflow for the in vitro anti-inflammatory assay.
Caption: NF-κB signaling pathway inhibition.
Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of 4E-Deacetylchromolaenide 4'-O-acetate, a novel sesquiterpene lactone. Due to the limited specific data on this compound, this guide leverages information from related sesquiterpene lactones to inform experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that do not align with its presumed primary target. How can we begin to investigate potential off-target effects?
A1: Unexpected cellular phenotypes are a common indicator of off-target activity. A systematic approach to identify these off-targets is recommended. Start with computational methods to predict potential off-target interactions. Subsequently, employ broad-spectrum experimental assays to screen for interactions with a wide range of cellular proteins.
Q2: What are the most common off-target pathways affected by sesquiterpene lactones, the class of compounds this compound belongs to?
A2: Sesquiterpene lactones are known to interact with multiple cellular targets due to their reactive chemical structures. A primary and well-documented off-target signaling pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial in regulating inflammatory responses, cell survival, and proliferation.[1][2][3][4] Many sesquiterpene lactones are known to inhibit the NF-κB signaling cascade.
Q3: Are there established quantitative methods to assess the off-target potential of a novel compound like this compound?
A3: Yes, several quantitative methods can be employed. Initial assessment often involves determining the compound's cytotoxicity across various cell lines to establish a therapeutic window. More specific off-target interactions can be quantified using biochemical assays to determine IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against a panel of purified enzymes, such as kinases.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed at low concentrations of this compound, complicating the study of its primary target.
-
Possible Cause: The compound may have potent off-target effects that induce cytotoxicity. Sesquiterpene lactones are known to cause cytotoxicity in various cell lines.[5][6][7]
-
Troubleshooting Steps:
-
Perform a dose-response curve on multiple, unrelated cell lines to determine the concentration range that is non-toxic yet effective for studying the primary target.
-
Utilize a lower, non-toxic concentration for initial experiments focused on the primary target.
-
Investigate key cell death pathways (e.g., apoptosis, necrosis) to understand the mechanism of cytotoxicity.
-
Issue 2: Inconsistent experimental results are obtained when studying the effects of this compound.
-
Possible Cause: The compound may be unstable in the experimental medium or may be metabolized by the cells, leading to variable concentrations of the active compound.
-
Troubleshooting Steps:
-
Assess the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC.
-
Consider using a cell-free assay to confirm direct interaction with the intended target without the confounding factors of cellular metabolism.
-
Perform time-course experiments to identify the optimal incubation time for observing the desired effect before significant compound degradation or metabolism occurs.
-
Quantitative Data on Related Compounds
As specific off-target data for this compound is not yet available, the following table summarizes the cytotoxic effects of a well-studied sesquiterpene lactone, parthenolide (B1678480), on various human cancer cell lines. This data can serve as a reference for the potential potency of related compounds.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | [5] |
| A549 | Non-small cell lung cancer | 15.38 ± 1.13 | [5] |
| H1650 | Non-small cell lung cancer | 9.88 ± 0.09 | [5] |
| H1299 | Non-small cell lung cancer | 12.37 ± 1.21 | [5] |
| PC-9 | Non-small cell lung cancer | 15.36 ± 4.35 | [5] |
| SiHa | Cervical cancer | 8.42 ± 0.76 | [6] |
| MCF-7 | Breast cancer | 9.54 ± 0.82 | [6] |
| TE671 | Medulloblastoma | 6.5 | [7] |
| HT-29 | Colon adenocarcinoma | 7.0 | [7] |
Experimental Protocols
Protocol 1: General Workflow for Off-Target Identification of a Novel Natural Product
This protocol outlines a general workflow for identifying the potential off-target proteins of a novel bioactive natural product like this compound using a chemical proteomics approach.
Caption: Workflow for off-target protein identification.
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the immune and inflammatory responses and is a known target for many sesquiterpene lactones. Understanding this pathway can provide insights into the potential off-target effects of this compound.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of 4E-Deacetylchromolaenide 4'-O-acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone known for its potential therapeutic properties but limited by poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound shows low efficacy in vivo, which is inconsistent with potent in vitro activity. What could be the primary reason?
A1: A significant discrepancy between in vitro and in vivo results for compounds like this compound often points to poor oral bioavailability. Sesquiterpene lactones are characteristically lipophilic and exhibit low aqueous solubility, which limits their dissolution in gastrointestinal fluids and subsequent absorption.[1][2][3] Other contributing factors could include extensive first-pass metabolism or efflux by intestinal transporters.[2]
Q2: What are the initial steps to identify the cause of the suspected low bioavailability of this compound?
A2: A systematic approach is recommended. Start by determining the compound's fundamental physicochemical properties. Key parameters to measure are its aqueous solubility at different pH values and its partition coefficient (LogP). Following this, in vitro assays are valuable for predicting in vivo absorption.[4] These include Caco-2 permeability assays to assess intestinal transport and identify potential efflux transporter substrates.[5][6][7][8][9]
Q3: What are the most promising strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation and chemical modification strategies can be employed.[10] Common and effective approaches for sesquiterpene lactones include:
-
Complexation with Cyclodextrins: This method can significantly increase aqueous solubility.[1][11][12][13]
-
Lipid-Based Formulations: Encapsulating the compound in liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[14]
-
Nanoparticle Formulation: Reducing particle size to the nano-range increases the surface area for dissolution.
-
Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.
-
Chemical Modification: Synthesizing more soluble derivatives, for instance by introducing polar functional groups, can be a viable strategy.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Low Readings in Caco-2 Permeability Assay
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Compound Solubility in Assay Buffer | The compound may precipitate in the aqueous buffer, leading to an underestimation of its permeability. | Increase the concentration of a co-solvent (e.g., DMSO) in the dosing solution, ensuring the final concentration does not compromise cell monolayer integrity. Alternatively, formulate the compound with a solubilizing agent like cyclodextrin. |
| Compound Adsorption to Plasticware | Lipophilic compounds can adhere to the surfaces of pipette tips, plates, and vials, reducing the effective concentration. | Use low-adhesion plasticware. To quantify the extent of adsorption, run a control experiment without cells and measure the compound concentration in the donor and receiver wells over time. |
| Low Compound Recovery | The total amount of the compound recovered from the donor, receiver, and cell lysate is significantly less than the initial amount. | Investigate potential intracellular metabolism by analyzing cell lysates for metabolites. Also, re-evaluate for non-specific binding to the apparatus. |
| High Efflux Ratio (Papp B-A / Papp A-B > 2) | The compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cells.[9] | Perform the Caco-2 assay in the presence of specific efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm transporter involvement.[9] |
Issue 2: Failure of a Formulation Strategy to Improve Bioavailability in vivo
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inadequate In Vitro Characterization | The chosen formulation may not have sufficiently improved the solubility or dissolution rate under relevant physiological conditions. | Conduct in vitro dissolution studies that mimic the gastrointestinal tract (e.g., using simulated gastric and intestinal fluids). |
| Precipitation of the Compound Upon Dilution in the GI Tract | A supersaturated state created by the formulation may not be stable, leading to precipitation of the drug before it can be absorbed. | Incorporate precipitation inhibitors into the formulation. Re-evaluate the drug load in the formulation. |
| First-Pass Metabolism | The compound is absorbed but extensively metabolized in the liver before reaching systemic circulation. | Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. If metabolism is high, consider co-administration with a metabolic inhibitor (in preclinical studies) or chemical modification of the compound at the metabolic site. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | The in vitro tests may not accurately predict the in vivo performance.[4] | Re-evaluate the in vitro models used. For example, if a simple buffer was used for dissolution testing, switch to biorelevant media. Ensure the animal model used for in vivo studies is appropriate.[4] |
Experimental Protocols & Data Presentation
Due to the limited availability of specific data for this compound, the following tables and protocols are presented with representative data for other sesquiterpene lactones to illustrate the expected outcomes of bioavailability enhancement strategies.
Table 1: Physicochemical Properties of a Representative Sesquiterpene Lactone
| Parameter | Value | Method |
| Molecular Weight | ~400 g/mol | LC-MS |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| Calculated LogP | 3.5 | In silico prediction |
| Caco-2 Permeability (Papp A-B) | < 1 x 10⁻⁶ cm/s | Caco-2 Transwell Assay |
| Efflux Ratio | 3.5 | Caco-2 Transwell Assay |
Table 2: Improvement of Aqueous Solubility of a Sesquiterpene Lactone with Cyclodextrins
| Formulation | Solubility (µg/mL) | Fold Increase |
| Unformulated Compound | 0.8 | - |
| Complex with β-Cyclodextrin (1:1 Molar Ratio) | 45.2 | 56.5 |
| Complex with HP-β-Cyclodextrin (1:1 Molar Ratio) | 120.5 | 150.6 |
Protocol: Preparation of a Sesquiterpene Lactone-Cyclodextrin Inclusion Complex by Kneading Method
-
Molar Ratio Calculation: Determine the required masses of the sesquiterpene lactone and hydroxypropyl-β-cyclodextrin (HP-β-CD) for a 1:1 molar ratio.
-
Mixing: Accurately weigh and place the HP-β-CD in a mortar. Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Kneading: Gradually add the weighed sesquiterpene lactone to the paste and knead thoroughly for 45-60 minutes. The mixture should remain as a paste. Add small amounts of the solvent mixture if it becomes too dry.
-
Drying: Transfer the resulting paste to a vacuum oven and dry at 40°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).
Table 3: In Vivo Pharmacokinetic Parameters of a Sesquiterpene Lactone After Oral Administration in Rats (5 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Suspension | 25.3 | 2.0 | 150.8 | 100 |
| Cyclodextrin Complex | 180.9 | 1.0 | 980.2 | 650 |
| Liposomal Formulation | 250.1 | 1.5 | 1550.6 | 1028 |
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., 250 Ω·cm²).
-
Preparation of Dosing Solution: Dissolve the test compound (and controls) in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired concentration. The final concentration of any co-solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤1%).
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Remove the culture medium from the apical and basolateral compartments.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the dosing solution to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with an equal volume of fresh buffer. Take a sample from the donor compartment at the beginning and end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical - B-A): Repeat step 4, but add the dosing solution to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
Visualizations
Caption: Experimental workflow for addressing poor bioavailability.
Caption: Strategies to enhance bioavailability.
References
- 1. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 7. enamine.net [enamine.net]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceasia.org [scienceasia.org]
- 13. oatext.com [oatext.com]
- 14. researchgate.net [researchgate.net]
4E-Deacetylchromolaenide 4'-O-acetate long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of 4E-Deacetylchromolaenide 4'-O-acetate. The information is based on best practices for the storage of sesquiterpene lactones and other sensitive natural products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial at -20°C or lower.[1] To prevent degradation from moisture and light, the use of a desiccant and storage in the dark is highly recommended.[2]
Q2: How should I store stock solutions of this compound?
Stock solutions should be prepared in a high-purity, dry, aprotic solvent such as DMSO, ethanol, or acetone.[1] To minimize degradation, it is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored in tightly sealed vials at -80°C.[3]
Q3: What factors can cause the degradation of this compound?
Based on the general stability of sesquiterpene lactones, the primary factors that can cause degradation include:
-
Temperature: Elevated temperatures can significantly accelerate chemical degradation.[1][4]
-
Light: Exposure to UV or visible light may induce photolytic degradation.[1][2]
-
pH: Extreme acidic or basic conditions can catalyze degradation reactions.[5]
-
Oxygen: Atmospheric oxygen can lead to oxidation.[1]
-
Humidity: Moisture can facilitate hydrolytic degradation.[2]
Q4: For how long can I store this compound?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | Compound degradation due to improper storage or handling. | 1. Confirm storage conditions (temperature, light exposure). 2. Prepare a fresh stock solution from solid material. 3. Perform a quality control check (e.g., HPLC, TLC) to assess purity. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Chemical degradation of the compound. | 1. Compare the chromatogram of the stored sample with a freshly prepared standard. 2. Consider potential degradation pathways (e.g., hydrolysis, oxidation) and analyze peak masses. 3. Review storage and handling procedures to identify potential causes. |
| Change in physical appearance (e.g., color). | Oxidation or other forms of chemical degradation.[3] | 1. Visually inspect the solid compound and solutions before use. 2. If a color change is observed, it is a strong indicator of degradation. 3. Confirm degradation with an analytical method like HPLC or TLC before use. |
Stability Data
Due to the lack of specific long-term stability studies on this compound, the following table provides an estimated stability profile based on data for other sesquiterpene lactones. This information should be used as a guideline, and it is highly recommended to perform in-house stability assessments for critical applications.
| Storage Condition | Form | Expected Purity after 1 Year (Estimated) | Key Considerations |
| -80°C | Solid & Solution (in dry, aprotic solvent) | >95% | Optimal for long-term preservation. Aliquoting solutions is critical. |
| -20°C | Solid | >90% | Suitable for long-term storage of solid material.[1] |
| 2-8°C | Solid | 80-90% | Acceptable for short-term storage (weeks). |
| Room Temperature | Solid | <70% | Not recommended for storage. Significant degradation is likely. |
Experimental Protocol: Long-Term Stability Assessment
This protocol outlines a general method for assessing the long-term stability of this compound.
1. Sample Preparation:
-
Prepare multiple, identical samples of solid this compound in tightly sealed, amber glass vials.
-
Prepare multiple, identical aliquots of a stock solution (e.g., 1 mg/mL in DMSO) in tightly sealed vials.
2. Storage Conditions:
-
Store sets of solid and solution samples at various temperatures: -80°C, -20°C, 4°C, and 25°C.
-
Protect all samples from light.
3. Time Points for Analysis:
-
Analyze samples at predetermined time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6] For accelerated studies, time points of 0, 3, and 6 months are common.[6]
4. Analytical Method (HPLC):
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often suitable for sesquiterpene lactones.
-
Detection: Monitor at a wavelength where the compound has maximum absorbance.
-
Procedure:
-
At each time point, retrieve a sample from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Prepare a solution of known concentration.
-
Inject the sample into the HPLC system.
-
Determine the purity of the compound by measuring the peak area of the parent compound relative to the total peak area.
-
5. Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
This will provide a stability profile and allow for the determination of the optimal storage conditions and shelf life.
Visualizations
Caption: Recommended workflow for the long-term storage and handling of this compound.
Caption: A decision tree for troubleshooting suspected degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate In Vivo Applications
Disclaimer: There is currently a limited amount of publicly available in vivo toxicity data specifically for 4E-Deacetylchromolaenide 4'-O-acetate. The following troubleshooting guides and FAQs are based on the broader class of sesquiterpene lactones (SLs), to which this compound belongs, particularly the germacranolide subgroup. Researchers should always perform dose-response studies and thorough toxicological assessments for their specific experimental model.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of toxicity for sesquiterpene lactones like this compound? | The toxicity of many sesquiterpene lactones is attributed to their α,β-unsaturated carbonyl groups, such as the α-methylene-γ-lactone moiety.[1] These groups can react with biological nucleophiles, particularly sulfhydryl groups in amino acids like cysteine, via a Michael-type addition.[2] This can lead to the alkylation of proteins and depletion of intracellular glutathione (B108866), causing cellular stress and toxicity.[2] |
| What are the common signs of in vivo toxicity observed with sesquiterpene lactones? | Common signs of toxicity in animal models can include weight loss, reduced food and water intake, gastrointestinal irritation, and changes in liver enzymes.[3] In severe cases, lethargy, organ damage (particularly to the liver and kidneys), and neurotoxicity have been reported.[3] |
| How can I improve the solubility of this compound for in vivo administration? | Due to their lipophilic nature, sesquiterpene lactones often have poor aqueous solubility. To improve this for in vivo studies, various formulation strategies can be employed. These include the use of co-solvents (e.g., ethanol, propylene (B89431) glycol), lipid-based formulations like liposomes, or self-microemulsifying drug delivery systems (SMEDDS). |
| Can the route of administration affect the toxicity of this compound? | Yes, the route of administration can significantly impact the bioavailability and toxicity profile of a compound. For example, intravenous administration will lead to rapid systemic exposure, which may increase acute toxicity compared to oral or topical administration where the compound is absorbed more slowly and may be subject to first-pass metabolism. |
| Are there any known detoxification pathways for sesquiterpene lactones in vivo? | The primary detoxification pathway for electrophilic compounds like sesquiterpene lactones involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). The resulting GSH-adducts are then further metabolized and excreted. |
Troubleshooting Guides
Issue 1: High mortality or severe adverse effects at expected therapeutic doses.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing: The calculated dose may be too high for the specific animal model or strain. | - Re-verify all dose calculations. - Conduct a dose-range finding study with a wide range of doses to determine the maximum tolerated dose (MTD). - Start with a very low dose and escalate gradually while monitoring for signs of toxicity. |
| Inadequate Formulation: Poor solubility may lead to precipitation of the compound in the bloodstream, causing emboli, or inconsistent absorption leading to unpredictable high concentrations. | - Improve the formulation to ensure the compound is fully solubilized. Consider using a different co-solvent system or a more advanced formulation like liposomes. - Visually inspect the formulation for any precipitation before and during administration. |
| Rapid Administration: For intravenous injections, a rapid push can lead to a sudden high concentration of the compound, causing acute toxicity. | - Administer the compound slowly via infusion over a longer period (e.g., 30-60 minutes). |
| Animal Health Status: Underlying health issues in the experimental animals can make them more susceptible to toxicity. | - Ensure all animals are healthy and properly acclimatized before starting the experiment. - Use animals from a reputable supplier with a known health status. |
Issue 2: Significant weight loss and reduced food/water intake in the treatment group.
| Possible Cause | Troubleshooting Step |
| Gastrointestinal Toxicity: Sesquiterpene lactones can cause irritation to the gastrointestinal tract, leading to discomfort and reduced appetite. | - Consider a different route of administration, such as intraperitoneal or subcutaneous, to bypass the GI tract. - Co-administer a gastroprotective agent, but be aware of potential drug interactions. - Provide highly palatable and easily digestible food to encourage eating. |
| Systemic Toxicity: The observed effects may be a sign of systemic toxicity affecting overall health. | - Reduce the dose or the frequency of administration. - Monitor key markers of organ function (e.g., liver enzymes, kidney function tests) through blood sampling. - Perform histopathological analysis of major organs at the end of the study to identify any organ damage. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a suitable animal model (e.g., Balb/c mice, 6-8 weeks old).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and saline). Prepare serial dilutions to obtain the desired final concentrations.
-
Dose Groups: Divide the animals into groups of 3-5. Include a vehicle control group and at least 5 dose escalation groups.
-
Administration: Administer a single dose of the compound via the desired route (e.g., intraperitoneal injection).
-
Monitoring: Observe the animals continuously for the first 4 hours, then at 24 and 48 hours for any signs of acute toxicity (e.g., lethargy, ruffled fur, abnormal posture, mortality).
-
Data Collection: Record body weight daily for 14 days.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight.
Protocol 2: Formulation of this compound in Liposomes
-
Lipid Film Hydration:
-
Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol in a 10:1 molar ratio) in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS) by gentle rotation.
-
-
Vesicle Formation:
-
The hydrated lipid film will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the free drug from the liposomes and quantifying the drug concentration.
-
Signaling Pathways and Workflows
Caption: Proposed mechanism of sesquiterpene lactone induced toxicity.
Caption: Workflow for in vivo toxicity assessment of a novel compound.
References
Technical Support Center: Overcoming Resistance to 4E-Deacetylchromolaenide 4'-O-acetate
Welcome to the technical support center for 4E-Deacetylchromolaenide 4'-O-acetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines. The information provided is based on the known mechanisms of the broader class of sesquiterpene lactones, to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound, as a sesquiterpene lactone, is believed to exert its cytotoxic effects through multiple mechanisms. These include the induction of apoptosis by generating reactive oxygen species (ROS), which can lead to DNA damage and activation of caspase cascades.[1][2] Additionally, it is thought to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB, STAT3, and PI3K/Akt pathways.[3][4][5] The α-methylene-γ-lactone group present in many sesquiterpene lactones can react with sulfhydryl groups of proteins, thereby disrupting their function.[2][6]
Q2: My cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to sesquiterpene lactones like this compound can arise from several cellular adaptations. A primary mechanism is the upregulation of intracellular antioxidant systems, particularly increased levels of glutathione (B108866) (GSH), which can neutralize the drug-induced ROS.[7][8] Other potential mechanisms include the upregulation of anti-apoptotic proteins (e.g., Bcl-2), increased activity of drug efflux pumps (e.g., P-glycoprotein), and alterations in the drug's target signaling pathways, such as constitutive activation of pro-survival signals.[3][9]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CCK-8 assay) to compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q4: Are there any known combination therapies that can overcome resistance to this compound?
A4: While specific combination therapies for this compound have not been established, strategies for overcoming resistance to sesquiterpene lactones in general can be applied. One approach is to co-administer the compound with an agent that depletes glutathione, such as buthionine sulfoximine (B86345) (BSO).[7] Another strategy is to combine it with inhibitors of pro-survival signaling pathways that are hyperactivated in resistant cells (e.g., PI3K/Akt or STAT3 inhibitors).[3][4] Combining with standard chemotherapeutic agents to target different cellular processes can also be effective.[8]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in cell viability assays. | 1. Cell seeding density is not uniform.2. Inconsistent incubation times.3. Compound precipitation in media. | 1. Ensure a single-cell suspension and uniform seeding in all wells.2. Standardize all incubation periods precisely.3. Visually inspect the media for precipitation. If observed, try dissolving the compound in a different solvent or using a lower final concentration. |
| High background in apoptosis assays (flow cytometry). | 1. Excessive cell handling leading to mechanical damage.2. Propidium Iodide (PI) staining is too high in the negative control. | 1. Handle cells gently during harvesting and staining.2. Optimize PI concentration and incubation time. Ensure analysis is performed shortly after staining. |
| Weak or no signal in Western blot for target proteins. | 1. Low protein concentration in the lysate.2. Inefficient protein transfer.3. Primary antibody is not optimal. | 1. Quantify protein concentration before loading and ensure equal loading.2. Verify transfer efficiency by staining the membrane with Ponceau S.3. Optimize primary antibody concentration and incubation time. Include a positive control if available. |
| Resistant cell line shows no change in expression of expected resistance-related genes (qPCR). | 1. The resistance mechanism is not at the transcriptional level.2. The selected genes are not involved in the resistance of this specific cell line. | 1. Investigate post-transcriptional or post-translational modifications (e.g., protein phosphorylation via Western blot).2. Perform a broader gene expression analysis (e.g., RNA-seq) to identify novel resistance pathways. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a cell line.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Duration (48h) IC50 (µM) |
| Parental (Sensitive) | 5.2 ± 0.6 |
| Resistant Subclone 1 | 28.4 ± 2.1 |
| Resistant Subclone 2 | 35.1 ± 3.5 |
Table 2: Hypothetical Gene Expression Changes in Resistant vs. Sensitive Cells (Fold Change)
| Gene | Resistant Subclone 1 | Resistant Subclone 2 |
| GCLC (Glutathione Synthesis) | 4.2 | 5.1 |
| Bcl-2 (Anti-apoptotic) | 3.5 | 4.0 |
| Bax (Pro-apoptotic) | 0.8 | 0.7 |
| ABCB1 (Drug Efflux Pump) | 6.1 | 7.5 |
Visualizations
Caption: Mechanisms of action and resistance to this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Modulation of pro-survival signaling pathways.
References
- 1. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer [mdpi.com]
- 6. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer [mdpi.com]
- 7. Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phyto-Sesquiterpene Lactones Prevent the Development of Multidrug Resistance in TNBC via ABC Transporters Inhibition and STAT3/MYC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
4E-Deacetylchromolaenide 4'-O-acetate quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: The most common and reliable method for purity assessment is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometer (MS).[1][2][3][4][5] An HPLC-DAD method allows for the quantification of the compound and detection of chromophoric impurities, while HPLC-MS provides mass information for peak identification and characterization of potential impurities.[3][6][7] For routine quality control, a validated HPLC-UV method is often sufficient.[2][8]
Q2: How should I store this compound to ensure its stability?
A2: this compound should be stored as a solid powder in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound at -20°C. In solution, sesquiterpene lactones can be unstable, so it is advisable to prepare solutions fresh for each experiment. If storage in solution is necessary, use an aprotic solvent like anhydrous DMSO or acetonitrile (B52724), and store at -80°C for a short period.
Q3: What are the typical solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as methanol, ethanol, acetonitrile, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO). For analytical purposes like HPLC, it is best to dissolve the compound in the mobile phase to avoid solvent effects in the chromatogram.
Q4: Can I use Nuclear Magnetic Resonance (NMR) for quality control?
A4: Yes, NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound.[2][8][9] ¹H NMR can be used for a quick identity check and to detect major impurities. For a more detailed analysis, 2D NMR techniques like COSY, HSQC, and HMBC can confirm the structure unequivocally.[9] Quantitative NMR (qNMR) can also be used for accurate purity determination if a certified internal standard is used.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload. | 1. Use a guard column and replace the analytical column if necessary. 2. Adjust the mobile phase pH; for sesquiterpene lactones, neutral or slightly acidic conditions are often used. 3. Dissolve the sample in the initial mobile phase. 4. Reduce the injection volume or sample concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step in your injection sequence. |
| Baseline Drift | 1. Column temperature fluctuation. 2. Mobile phase not properly mixed or degassed. 3. Contamination buildup on the column. | 1. Use a column oven to maintain a stable temperature. 2. Ensure thorough mixing and degassing of the mobile phase. 3. Flush the column with a strong solvent. |
| Low UV Absorbance | This compound lacks a strong chromophore. | Use a low wavelength for detection (e.g., 210 nm) or consider using a more sensitive detector like a mass spectrometer.[2][3] |
Purity Assessment Data
The following table summarizes typical purity data for a batch of this compound.
| Analytical Method | Parameter | Result |
| HPLC-DAD | Purity (at 210 nm) | 98.5% |
| LC-MS | [M+H]⁺ | 405.1805 (Calculated: 405.1808) |
| ¹H NMR | Conforms to structure | Yes |
| Loss on Drying | < 0.5% | |
| Residual Solvents | < 0.1% |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-DAD
-
Chromatographic System:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 70% B over 20 minutes, then hold at 70% B for 5 minutes, then return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 100 µg/mL with the initial mobile phase composition (40% acetonitrile in water).
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Integrate the peak area of all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all compounds.
-
Protocol 2: Identity Confirmation by LC-MS
-
LC-MS System:
-
Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
-
Sample Preparation:
-
Use the same sample prepared for HPLC-DAD analysis.
-
-
Analysis:
-
Infuse the sample into the mass spectrometer.
-
Observe the mass spectrum for the protonated molecule [M+H]⁺ of this compound (C₂₂H₂₈O₇, exact mass: 404.1835). The expected m/z should be approximately 405.1913.
-
Visualizations
Caption: Workflow for the quality control of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4E-Deacetylchromolaenide 4'-O-acetate and Other Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the sesquiterpene lactone 4E-Deacetylchromolaenide 4'-O-acetate and other related compounds. Due to the limited publicly available data on the specific biological activities of this compound, this guide leverages experimental data from structurally similar sesquiterpene lactones and compounds isolated from the Chromolaena genus to provide a valuable comparative context.
Introduction to Sesquiterpene Lactones
Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. Their chemical structures are characterized by a 15-carbon skeleton organized into a lactone ring. SLs have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic (anticancer) properties. The biological effects of these molecules are often attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles, such as sulfhydryl groups in proteins, thereby modulating various cellular processes.
Comparative Biological Activity
While specific experimental data for this compound is not extensively available, we can infer its potential activities by examining related compounds from the Chromolaena genus and other well-studied sesquiterpene lactones.
Cytotoxic Activity
Sesquiterpene lactones are well-documented for their cytotoxic effects against various cancer cell lines. This activity is largely attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.
Table 1: Comparative Cytotoxicity of Sesquiterpene Lactones and Compounds from Chromolaena spp.
| Compound/Extract | Cell Line(s) | Activity Metric (IC₅₀/EC₅₀) | Reference(s) |
| Ivalin | C2C12 (Mouse skeletal myoblasts) | 2.7 - 3.3 µM | [1] |
| Parthenolide | C2C12 (Mouse skeletal myoblasts) | 4.7 - 5.6 µM | [1] |
| Helenalin Derivatives | Various tumor cell lines | GI₅₀ values ranging from 0.15 to 0.59 μM | [2] |
| Cumanin Derivative (11) | WiDr (Human colon tumor) | GI₅₀ of 2.3 µM | [2] |
Note: IC₅₀/EC₅₀/GI₅₀ values represent the concentration required to inhibit 50% of cell growth or viability. Lower values indicate higher potency.
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpene lactones and other compounds from Chromolaena are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and their influence on key inflammatory signaling pathways.
Table 2: Comparative Anti-inflammatory Activity
| Compound/Extract | Assay | Activity Metric (IC₅₀) | Reference(s) |
| Chromolaena odorata Fatty Acids | Nitric Oxide (NO) Production Inhibition | 5.22 - 5.73 µM | [3] |
| Chalcones from Chromolaena odorata | NO Production Inhibition | Chalcone 2 is 4x more active than Chalcone 1 | [4] |
| Chromolaena odorata Methanol Extract | Carrageenan-induced Rat Paw Edema | 64% inhibition at 100 mg/kg | [5] |
Antimicrobial Activity
Extracts from Chromolaena odorata have demonstrated significant antimicrobial activity against a range of bacteria. This suggests that sesquiterpene lactones and other constituents of this plant genus are promising candidates for the development of new antimicrobial agents.
Table 3: Comparative Antimicrobial Activity of Chromolaena odorata Extracts
| Extract | Bacterial Strain(s) | Activity Metric (MIC) | Reference(s) |
| Dichloromethane Extract | Vibrio cholerae | 0.156 mg/mL | [6] |
| Butanol Extract | Vibrio cholerae | 0.312 mg/mL | [6] |
| Ethanolic Leaf Extract | Staphylococcus aureus TISTR 1466 | 0.81 mg/mL | [7] |
| Methanolic & Hexane Leaf Extracts | Staphylococcus aureus TISTR 1466, Streptococcus pyogenes ATCC 19615 | 1.62 mg/mL | [7] |
| Methanolic Crude Extract | Pseudomonas aeruginosa | 12.5 mg/mL | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Signaling Pathways Modulated by Sesquiterpene Lactones
Sesquiterpene lactones exert their biological effects by modulating key intracellular signaling pathways. The NF-κB and MAPK pathways are two of the most significant targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival. Many sesquiterpene lactones are known to inhibit this pathway, leading to their anti-inflammatory and pro-apoptotic effects.
Caption: NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.
Caption: MAPK/ERK signaling pathway with potential inhibitory points for sesquiterpene lactones.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the biological activities of sesquiterpene lactones. These should be adapted and optimized for specific experimental conditions.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound. Include appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plate for a period of 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.[1]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Detailed Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.[12]
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.[13]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[14]
-
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[14]
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540-550 nm.[13] The absorbance is proportional to the nitrite (B80452) concentration, an indicator of NO production. A standard curve using sodium nitrite is used for quantification.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Detailed Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[15]
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[16]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[17] Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18] Visual inspection or the use of a growth indicator like resazurin (B115843) can be employed.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, the data available for structurally related sesquiterpene lactones and compounds from the Chromolaena genus strongly suggest its potential as a cytotoxic, anti-inflammatory, and antimicrobial agent. Further research is warranted to fully elucidate the pharmacological profile of this specific compound and to compare its potency and mechanism of action with other well-characterized sesquiterpene lactones. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of fatty acids isolated from Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Isolation and Identification of Two Antibacterial Agents from Chromolaena odorata L. Active against Four Diarrheal Strains [scirp.org]
- 7. Antimicrobial Activity of Chromolaena odorata Extracts against Bacterial Human Skin Infections | Hanphanphoom | Modern Applied Science | CCSE [ccsenet.org]
- 8. jabonline.in [jabonline.in]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. dovepress.com [dovepress.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. tandfonline.com [tandfonline.com]
Comparative Analysis of 4E-Deacetylchromolaenide 4'-O-acetate and Paclitaxel in Breast Cancer Cells: A Data-Driven Guide
A comprehensive comparison between the investigational compound 4E-Deacetylchromolaenide 4'-O-acetate and the established chemotherapeutic agent paclitaxel (B517696) reveals distinct mechanistic profiles and highlights the therapeutic potential of natural products in oncology. While direct experimental data on this compound in breast cancer is limited, this guide draws upon evidence from closely related sesquiterpenoids isolated from Eupatorium chinense to provide a preliminary comparative framework.
Introduction
Paclitaxel, a member of the taxane (B156437) family of drugs, is a cornerstone in the treatment of various solid tumors, including breast cancer. Its mechanism of action, primarily centered on the stabilization of microtubules, is well-documented. In contrast, this compound, a sesquiterpenoid derived from the plant Eupatorium chinense, represents a novel investigational compound. This guide synthesizes the available preclinical data to offer a comparative perspective on their efficacy and mechanisms of action against breast cancer cells.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While specific IC50 values for this compound in breast cancer cell lines are not yet publicly available, studies on other sesquiterpenoids from Eupatorium chinense provide valuable insights into the potential efficacy of this class of compounds.
| Compound | Breast Cancer Cell Line | IC50 (µM) | Reference |
| Paclitaxel | MDA-MB-231 | ~0.01 - 0.1 | (Representative range from various studies) |
| Sesquiterpenoid (Compound 3 from E. chinense) | MDA-MB-231 | 0.8 | [1] |
| Sesquiterpenoid (Compound 4 from E. chinense) | MDA-MB-231 | 3.4 | [1] |
Note: The IC50 values for paclitaxel can vary depending on the specific breast cancer cell line and experimental conditions. The data for the sesquiterpenoids are from compounds structurally related to this compound and suggest a potent cytotoxic profile.
Mechanisms of Action: A Comparative Overview
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton. This binding event stabilizes the microtubule polymer, preventing its depolymerization. This disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, leading to:
-
G2/M Phase Cell Cycle Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, a critical structure for chromosome segregation during cell division. This triggers the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis.[3][4][5] This process is often mediated by the activation of caspase cascades and the modulation of apoptosis-related proteins.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
This compound and Related Sesquiterpenoids: A Focus on Cell Cycle and Apoptosis Induction
While the precise molecular targets of this compound are yet to be fully elucidated, research on a related sesquiterpenoid (Compound 1) from Eupatorium chinense in gastric cancer cells suggests a distinct mechanism of action that may be applicable to breast cancer.[3] This mechanism involves:
-
G0/G1 Phase Cell Cycle Arrest: Unlike paclitaxel, this sesquiterpenoid was found to induce cell cycle arrest in the G0/G1 phase.[3] This suggests an interference with the cellular processes that prepare the cell for DNA replication.
-
Induction of Apoptosis: Similar to paclitaxel, the ultimate outcome of treatment with this sesquiterpenoid is the induction of apoptosis.[3]
The signaling pathway implicated for the related sesquiterpenoid involves the DNA-PK/AKT/p53 axis.[3] This suggests that the compound may induce DNA damage, leading to the activation of the tumor suppressor protein p53, which in turn can trigger both cell cycle arrest and apoptosis.
References
- 1. Item - Germacrane-Type Sesquiterpenoids with Antiproliferative Activities from Eupatorium chinense - American Chemical Society - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpenoids from Eupatorium chinense L. induce G0/G1 cell cycle arrest and apoptosis in AGS cell via DNA-PK/AKT/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic sesquiterpenoids from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel sesquiterpene lactone fraction from Eupatorium chinense L. suppresses hepatocellular carcinoma growth by triggering ferritinophagy and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 4E-Deacetylchromolaenide 4'-O-acetate versus Doxorubicin
A comprehensive comparison between the investigational compound 4E-Deacetylchromolaenide 4'-O-acetate and the established chemotherapeutic agent doxorubicin (B1662922) cannot be provided at this time due to a lack of publicly available scientific literature and experimental data on this compound.
Intensive searches of scholarly databases and chemical repositories have yielded minimal information regarding the biological activity, cytotoxic effects, and mechanism of action of this compound. While its chemical structure is cataloged, there are no published studies detailing its efficacy in any cancer cell lines or in vivo models. Consequently, a data-driven comparison with the well-documented anticancer drug doxorubicin is not feasible.
Doxorubicin: A Benchmark in Chemotherapy
Doxorubicin is a cornerstone of cancer chemotherapy, widely used in the treatment of a broad spectrum of malignancies, including breast cancer, lung cancer, and various leukemias. Its primary mechanism of action involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Key Mechanistic Actions of Doxorubicin:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks that trigger programmed cell death.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
The multifaceted mechanism of doxorubicin is depicted in the following signaling pathway diagram.
Validating Anticancer Effects in Xenografts: A Comparative Guide for 4E-Deacetylchromolaenide 4'-O-acetate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the anticancer effects of the isolated compound 4E-Deacetylchromolaenide 4'-O-acetate in xenograft models is not publicly available. This guide provides a comparative framework based on studies of crude extracts from Chromolaena odorata, the likely botanical source of this compound, and related sesquiterpenoid lactones. The experimental protocols and pathway diagrams are presented as established methodologies for the validation of novel anticancer compounds.
Performance Comparison in Preclinical Models
Extracts from Chromolaena odorata have demonstrated notable anticancer activity in various preclinical studies. The following tables summarize the available quantitative data, offering an indirect comparison with the standard chemotherapeutic agent, doxorubicin (B1662922).
Table 1: Anticancer Efficacy of Chromolaena odorata Ethanol (B145695) Extract in a DMBA-Induced Breast Cancer Rat Model
| Treatment Group | Mean Number of Nodules | Mean Nodule Volume (cm³) at Week 11 | Mean Nodule Weight (g) at Week 16 | Tumor Growth Inhibition (%) vs. Cancer Control |
| Cancer Control | Not Reported | Not Reported | Not Reported | - |
| C. odorata Extract (2000 mg/kg BW) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Not Reported |
| Doxorubicin | Significantly Reduced | Not Reported | Not Reported | Not Reported |
Data derived from a study on 7,12-Dimethylbenz[a]anthracene (DMBA) induced breast cancer in Wistar rats. The study reported a significant decline in the number, volume, and weight of cancer nodules in the treatment group (p < 0.001). Notably, the weight of the cancer nodule at week 16 was significantly lower in the 2000 mg/kg BW C. odorata extract group compared to the doxorubicin group (p < 0.0001)[1][2].
Table 2: In Vitro Cytotoxicity of Chromolaena odorata Extracts against Various Cancer Cell Lines
| Extract/Compound | Cancer Cell Line | IC50 Value |
| Crude Ethanolic Extract | HepG2 (Liver Cancer) | 23.44 µg/mL[3] |
| Ethanol Extract | MCF-7 (Breast Cancer) | 70 µg/mL[1] |
| Ethanol Extract | HCT116 (Colon Cancer) | 1100 µg/mL[1] |
| Ethyl Acetate Extract | A431 (Skin Cancer) | 40 µg/mL |
| Ethyl Acetate Extract | MCF-7 (Breast Cancer) | 218.78 µg/mL[4] |
| Ethyl Acetate Extract | T47D (Breast Cancer) | 307.61 µg/mL[4] |
IC50 values represent the concentration of the extract required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
Protocol for a Subcutaneous Xenograft Mouse Model to Validate a Novel Anticancer Compound
This protocol provides a generalized framework for evaluating the in vivo anticancer efficacy of a purified compound like this compound.
1. Cell Culture:
-
Human cancer cells (e.g., breast cancer cell line MDA-MB-231) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used. The animals are acclimatized for at least one week before the experiment.
3. Xenograft Implantation:
-
A suspension of 1 x 10^6 MDA-MB-231 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel is prepared.
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension into the right flank.
4. Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 100 mm³), the mice are randomly assigned to different treatment groups (n=8-10 mice per group):
-
Vehicle Control: Injected with the vehicle used to dissolve the test compound (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Test Compound Groups: Injected intraperitoneally (i.p.) or orally (p.o.) with different doses of this compound (e.g., 10, 30, and 100 mg/kg body weight) daily or on a specified schedule for a set duration (e.g., 21 days).
-
Positive Control Group: Injected with a standard chemotherapeutic agent like doxorubicin (e.g., 2 mg/kg, i.p., twice a week).
-
5. Tumor Measurement and Data Collection:
-
Tumor dimensions (length and width) are measured every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The body weight of the mice is recorded at the same time to monitor toxicity.
6. Endpoint and Analysis:
-
At the end of the treatment period, the mice are euthanized.
-
The tumors are excised, weighed, and a portion is fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Another portion of the tumor can be snap-frozen for molecular analysis (e.g., Western blotting, qRT-PCR).
-
The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
Visualizations
Caption: Experimental workflow for a xenograft study.
Caption: Hypothetical signaling pathway for anticancer effect.
Concluding Remarks
While direct evidence for the anticancer effects of this compound in xenograft models is pending, the existing research on Chromolaena odorata extracts and related sesquiterpenoid lactones is promising. These natural products appear to exert their anticancer effects through the induction of apoptosis and inhibition of key cell survival pathways. The provided experimental framework offers a robust methodology for the future in vivo validation of this specific compound and its potential as a novel therapeutic agent. Further research is warranted to isolate and characterize the bio-active compounds from Chromolaena odorata and to elucidate their precise mechanisms of action in preclinical cancer models.
References
- 1. The anticancer activity of ethanol extract of Chromolaena odorata leaves in 7,12-Dimethylbenz[a]anthracene in (DMBA) induced breast cancer Wistar rats (Rattus novergicus) [pharmacia.pensoft.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 4E-Deacetylchromolaenide 4'-O-acetate from Different Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This guide provides a comparative analysis of this specific compound isolated from two distinct botanical sources: Eupatorium chinense and Chromolaena glaberrima. While the available literature does not provide extensive quantitative data for a direct comparison of yield and purity, this document synthesizes the existing information on its sources, potential biological activities, and the general methodologies for its isolation.
Data Presentation
Due to a lack of specific published data on the yield and purity of this compound from its known botanical sources, a quantitative comparison table cannot be constructed at this time. The information available confirms its presence in the following species:
| Botanical Source | Family | Common Name | Reference |
| Eupatorium chinense | Asteraceae | Chinese Eupatorium | [No specific yield data available in literature] |
| Chromolaena glaberrima | Asteraceae | [Commercial supplier data, no academic publication with yield] |
Experimental Protocols
Detailed experimental protocols for the specific isolation and purification of this compound are not extensively documented in publicly available literature. However, a general methodology for the isolation of sesquiterpene lactones from plant material can be outlined as follows. This protocol is a generalized representation and would require optimization for each specific plant source.
General Isolation and Purification Workflow for Sesquiterpene Lactones:
-
Plant Material Collection and Preparation:
-
Aerial parts (leaves, stems, flowers) of the source plant are collected, identified, and dried.
-
The dried plant material is ground into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
The powdered plant material is subjected to solvent extraction, typically using a non-polar solvent like hexane (B92381) or chloroform (B151607), followed by a more polar solvent such as methanol (B129727) or ethanol.
-
This process is often carried out using a Soxhlet apparatus or by maceration with agitation.
-
-
Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). This step aims to separate compounds based on their polarity. Sesquiterpene lactones are often found in the chloroform or ethyl acetate (B1210297) fractions.
-
-
Chromatographic Purification:
-
The fraction containing the target compound is subjected to various chromatographic techniques for purification.
-
Column Chromatography: Typically, silica (B1680970) gel or Sephadex LH-20 is used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is often used for the final purification of the compound to achieve high purity. A reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water is commonly employed.
-
-
Structure Elucidation:
-
The structure of the isolated pure compound is determined using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMBC, and HSQC experiments are used to determine the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: For unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.
-
-
Biological Activity and Signaling Pathways
While specific studies detailing the biological activity of this compound are limited, the broader class of sesquiterpene lactones is well-known for a range of pharmacological effects, primarily anti-inflammatory and cytotoxic activities.
Anti-Inflammatory Activity:
Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway .[1][2][3] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The proposed mechanism involves the alkylation of specific cysteine residues on the p65 subunit of NF-κB by the α-methylene-γ-lactone group present in many sesquiterpene lactones.[4] This modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Cytotoxic and Pro-Apoptotic Activity:
The cytotoxic effects of sesquiterpene lactones against various cancer cell lines are often attributed to their ability to induce apoptosis (programmed cell death) .[5] The induction of apoptosis can occur through multiple pathways:
-
Inhibition of NF-κB: As NF-κB promotes cell survival by upregulating anti-apoptotic proteins (e.g., Bcl-2), its inhibition by sesquiterpene lactones can sensitize cancer cells to apoptosis.[5]
-
Mitochondrial Pathway: Sesquiterpene lactones can induce the intrinsic pathway of apoptosis by increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2). This leads to the release of cytochrome c from the mitochondria, activating caspases and executing apoptosis.
-
Other Signaling Pathways: Some sesquiterpene lactones have been shown to modulate other signaling pathways involved in cancer progression, such as the Ras/Raf/MEK/ERK pathway.
Visualizations
References
- 1. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Activity of Chromolaena odorata Essential Oil
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of the Anti-inflammatory Potential of a Natural Compound Against Established Drugs.
This guide provides a comparative overview of the anti-inflammatory activity of essential oil derived from Chromolaena odorata against two well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. The data presented is based on in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents from natural sources is a burgeoning field of research. Chromolaena odorata, a plant traditionally used for its medicinal properties, has been shown to possess anti-inflammatory effects. This guide focuses on the quantitative comparison of the inhibitory effects of Chromolaena odorata essential oil on key inflammatory mediators against the corticosteroid Dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of Chromolaena odorata essential oil, Dexamethasone, and Indomethacin was evaluated by their ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound/Drug | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| Chromolaena odorata Essential Oil | 42.44–49.01[1] | - |
| Indomethacin | - | 48.89 |
| Dexamethasone | Not Available | Not Available |
IC₅₀ values represent the concentration required to inhibit 50% of the production of the inflammatory mediator. "Not Available" indicates that specific IC₅₀ values under these exact experimental conditions were not found in the searched literature.
Table 2: Inhibition of Pro-inflammatory Cytokines and Prostaglandin E2 (PGE2)
| Compound/Drug | Target | IC₅₀ |
| Chromolaena odorata Essential Oil | TNF-α, IL-6, IL-1β, PGE2 | Not Available |
| Indomethacin | IL-1β | 20 µM |
| PGE2 | 2.8 µM[2] | |
| TNF-α | 143.7 µM[2] | |
| Dexamethasone | TNF-α, IL-6, IL-1β, PGE2 | Not Available |
While specific IC₅₀ values for Chromolaena odorata essential oil on cytokines and PGE2, and for Dexamethasone on all listed mediators in this specific cell model were not available in the provided search results, it is well-documented that Dexamethasone potently inhibits the expression and production of these pro-inflammatory molecules.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compounds (Chromolaena odorata essential oil, Dexamethasone, or Indomethacin) for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
In a 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the absorbance at a wavelength of 540-550 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve prepared with known concentrations of sodium nitrite.
-
Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
General ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target molecule (e.g., anti-TNF-α antibody).
-
Block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the target molecule.
-
Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Wash the plate and add a substrate solution to produce a measurable color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The concentration of the target molecule is determined by comparison to a standard curve.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Experimental workflow for assessing anti-inflammatory activity.
A crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes is Nuclear Factor-kappa B (NF-κB).
References
- 1. Essential Oils From Chromolaena odorata (L.) R. M. King and H. Robinson Stem Barks and Leaves: Chemical Analysis, Biological Activity and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Crude Chromolaena odorata Extracts and Their Constituent Sesquiterpenoid Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of crude extracts of Chromolaena odorata versus its isolated sesquiterpenoid lactones. While the specific compound 4E-Deacetylchromolaenide 4'-O-acetate is not extensively documented in publicly available research, this guide will focus on the broader class of sesquiterpenoid lactones found in Chromolaena, offering a valuable comparison for researchers in drug discovery and natural product chemistry.
Chromolaena odorata (L.) R.M. King & H.Rob., a perennial shrub from the Asteraceae family, is a plant of significant interest in traditional medicine for its diverse therapeutic properties.[1] Modern scientific investigation has focused on validating these uses, particularly its anticancer, anti-inflammatory, and antimicrobial activities. These biological effects are largely attributed to its rich phytochemical composition, which includes flavonoids, alkaloids, and a significant concentration of sesquiterpenoid lactones.[2][3]
This guide synthesizes available experimental data to compare the efficacy of crude extracts with that of isolated sesquiterpenoid lactones, providing a framework for understanding their potential in therapeutic applications.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of various Chromolaena odorata extracts and isolated sesquiterpenoid lactones.
Table 1: Cytotoxicity of Chromolaena odorata Extracts and Sesquiterpenoid Lactones against Cancer Cell Lines
| Substance | Cell Line | Assay | IC50 / GI50 | Reference |
| Crude Ethanolic Extract | HepG2 (Liver Cancer) | MTT | 23.44 µg/mL | [Yusuf & Fahriani, 2022] |
| N-hexane Fraction | HepG2 (Liver Cancer) | MTT | 84.52 µg/mL | [Yusuf & Fahriani, 2022] |
| Ethyl Acetate Fraction | HepG2 (Liver Cancer) | MTT | 88.51 µg/mL | [Yusuf & Fahriani, 2022] |
| Ivalin (Sesquiterpenoid Lactone) | C2C12 (Murine Myoblast) | MTT | 2.7 - 3.3 µM | [4] |
| Parthenolide (Sesquiterpenoid Lactone) | C2C12 (Murine Myoblast) | MTT | 4.7 - 5.6 µM | [4] |
| Helenalin Derivative (Silylated) | Various Cancer Cell Lines | SRB | 0.15 - 0.59 µM | [5] |
| Cumanin Derivative (Ditriazolyl) | WiDr (Colon Cancer) | SRB | 2.3 µM | [5] |
Table 2: Anti-inflammatory Activity of Chromolaena odorata Extracts and Sesquiterpenoid Lactones
| Substance | Model | Parameter Measured | % Inhibition / Effect | Reference |
| Aqueous Leaf Extract (100mg/kg) | Formaldehyde-induced paw edema | Edema volume | 80.24% | [6] |
| Chromolaena odorata Extract (400-800 mg/kg) | Carrageenan-induced paw edema | Edema volume | Significant reduction | [7] |
| Sesquiterpenoid Lactones (general) | Carrageenan-induced paw edema | Edema volume | Significant inhibition with α-methylene-γ-lactone moiety | [8] |
Table 3: Antimicrobial Activity of Chromolaena odorata Extracts and Sesquiterpenoid Lactones
| Substance | Microorganism | Assay | MIC / Inhibition Zone | Reference |
| Ethanolic Leaf Extract | Staphylococcus aureus TISTR 1466 | Broth Microdilution | 0.81 mg/mL | [9][10] |
| Methanolic Leaf Extract | Staphylococcus aureus TISTR 1466 | Broth Microdilution | 1.62 mg/mL | [9][10] |
| Hexane Leaf Extract | Staphylococcus aureus TISTR 1466 | Broth Microdilution | 1.62 mg/mL | [9][10] |
| Methanolic Extract | Staphylococcus aureus | Agar Well Diffusion | 7.67 - 10.33 mm | [2] |
| Guaianolide-type Lactone 10 | Staphylococcus aureus | Broth Microdilution | 0.32 µg/mL | [11] |
| Guaianolide-type Lactone 11 | Staphylococcus aureus | Broth Microdilution | 1.4 µg/mL | [11] |
Mandatory Visualization
The following diagrams illustrate a key signaling pathway implicated in the bioactivity of Chromolaena constituents and a typical experimental workflow for their evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical and Antibacterial Screening of Chromolaena odorata Leaf Extract | Journal of Science and Mathematics Letters [ejournal.upsi.edu.my]
- 3. duocphamtim.vn [duocphamtim.vn]
- 4. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. ijpsm.com [ijpsm.com]
- 8. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Antimicrobial Activity of Chromolaena odorata Extracts against Bacterial Human Skin Infections | Hanphanphoom | Modern Applied Science | CCSE [ccsenet.org]
- 11. mdpi.com [mdpi.com]
Synergistic Anticancer Potential of Chromolaena odorata Derivatives in Combination Therapy
A comparative analysis of the synergistic effects of bioactive compounds isolated from Chromolaena odorata with established anticancer agents.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the synergistic effects of 4E-Deacetylchromolaenide 4'-O-acetate with known anticancer drugs is not available in the current scientific literature. This guide, therefore, provides a comparative analysis of other bioactive compounds isolated from Chromolaena odorata, the plant source of this compound, which have demonstrated synergistic anticancer properties in preclinical studies.
Introduction
The development of drug resistance and the prevalence of adverse side effects associated with conventional chemotherapy necessitate the exploration of novel therapeutic strategies. One promising approach is the use of natural compounds in combination with existing anticancer drugs to enhance efficacy and mitigate toxicity. Chromolaena odorata (L.) R.M. King & H. Rob., a perennial shrub, is a rich source of bioactive molecules with demonstrated pharmacological properties, including anticancer and anti-inflammatory activities[1]. While data on this compound is sparse, other compounds from this plant have shown significant synergistic potential with chemotherapeutic agents. This guide summarizes the existing experimental data, details the methodologies used, and visualizes the underlying mechanisms of action.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies investigating the synergistic anticancer effects of compounds derived from Chromolaena odorata. The Combination Index (CI) is a key parameter, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effect of Chromolaena odorata Extract (COE) and Sinensetin (B1680974) with Doxorubicin (B1662922) on 4T1 Breast Cancer Cells
| Compound/Extract | IC50 (4T1 cells) | Combination with | Combination Index (CI) | Selectivity Index (Vero cells) |
| COE | 53 µg/mL | Doxorubicin | < 0.7 (synergist) to < 0.3 (strong synergist) | 1.13 |
| Sinensetin | 58 µM (21.6 µg/mL) | Doxorubicin | < 0.7 (synergist) to < 0.3 (strong synergist) | 4.19 |
| Doxorubicin | 90 nM (0.05 µg/mL) | - | - | - |
Table 2: Synergistic Effect of 2'-Hydroxy-4,4',5',6'-tetramethoxychalcone (B1623877) with ABT737 on Cal51 Breast Cancer Cells [2][3]
| Compound | Concentration | Combination with | Effect |
| 2'-Hydroxy-4,4',5',6'-tetramethoxychalcone | 20 µM | ABT737 (Bcl2 inhibitor) | Enhanced apoptosis |
Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Culture: 4T1 (triple-negative breast cancer) and Vero (normal kidney) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of C. odorata extract (COE), sinensetin, and doxorubicin, both individually and in combination.
-
MTT Incubation: After a specified incubation period (e.g., 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated. The synergistic effect was determined by calculating the Combination Index (CI) using appropriate software (e.g., CompuSyn).
2. Clonogenic Assay [2]
-
Cell Seeding: Cancer cell lines (e.g., Cal51, MCF7, MDAMB-468) were seeded at low density in 6-well plates.
-
Treatment: Cells were treated with the test compound (e.g., 2'-hydroxy-4,4',5',6'-tetramethoxychalcone) at a specific concentration (e.g., 20 µM).
-
Colony Formation: The cells were allowed to grow for a period of 10-14 days to form colonies.
-
Staining and Counting: Colonies were fixed with methanol (B129727) and stained with crystal violet. The number of colonies was then counted.
-
Analysis: The plating efficiency and surviving fraction were calculated to assess the anti-clonogenic potential of the compound.
-
Treatment: Cal51 breast cancer cells were treated with 2'-hydroxy-4,4',5',6'-tetramethoxychalcone, the Bcl2 inhibitor ABT737, or a combination of both.
-
Staining: Cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Analysis: The percentage of apoptotic cells in each treatment group was quantified to determine the enhancement of apoptosis by the combination treatment.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize key experimental workflows and signaling pathways.
Caption: Workflow for determining synergistic cytotoxicity using the MTT assay.
Caption: Proposed synergistic mechanism enhancing apoptosis via Bcl-2 inhibition.
Conclusion
While direct evidence for the synergistic anticancer effects of this compound is currently lacking, studies on other compounds from Chromolaena odorata highlight the plant's potential as a source of valuable co-therapeutic agents. The synergistic interactions of compounds like sinensetin and 2'-hydroxy-4,4',5',6'-tetramethoxychalcone with conventional anticancer drugs such as doxorubicin and Bcl-2 inhibitors provide a strong rationale for further investigation into the therapeutic potential of other constituents of C. odorata, including this compound. Future research should focus on isolating and characterizing the bioactivities of individual compounds from this plant and evaluating their synergistic potential in various cancer models to validate their clinical utility.
References
A Head-to-Head Comparison of Sesquiterpene Lactones from Eupatorium chinense and its Analogues in Cancer and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the rich biodiversity of the plant kingdom. Eupatorium chinense, a perennial herb, has emerged as a promising source of bioactive compounds, particularly sesquiterpene lactones. These natural products have garnered significant attention for their potent cytotoxic and anti-inflammatory properties. This guide provides a head-to-head comparison of the biological activities of various sesquiterpene lactones isolated from Eupatorium species, with a focus on providing supporting experimental data and detailed protocols to aid in future research and development.
While this guide aims to provide a comparative analysis of 4E-Deacetylchromolaenide 4'-O-acetate and its analogues, publicly available biological activity data for this compound (CAS: 104736-09-6, Formula: C22H28O7) is currently limited. Therefore, this comparison focuses on other well-characterized sesquiterpene lactones from Eupatorium chinense and related species to provide a valuable overview of this class of compounds.
Comparative Analysis of Biological Activity
The primary therapeutic potentials of sesquiterpene lactones from Eupatorium species lie in their cytotoxic effects against cancer cells and their ability to modulate inflammatory pathways. The following tables summarize the quantitative data from various studies.
Cytotoxic Activity of Sesquiterpene Lactones from Eupatorium Species
The cytotoxicity of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Eupachinilide A | CNE 2 (Nasopharyngeal carcinoma) | 4.2 | [1] |
| Caski (Cervical cancer) | 11.9 | [1] | |
| HGC-27 (Gastric cancer) | - | [1] | |
| Eupachinilide E | Several tumor cell lines | Moderate Activity | [2] |
| Eupachinilide F | Several tumor cell lines | Moderate Activity | [2] |
| Eupachinilide I | Several tumor cell lines | Moderate Activity | [2] |
| Eupaheliangolide A | KB (Oral epidermoid carcinoma) | - | [3] |
| Hela (Cervical cancer) | - | [3] | |
| Hepa59T/VGH (Liver cancer) | - | [3] | |
| 3-epi-Heliangin | KB (Oral epidermoid carcinoma) | - | [3] |
| Hela (Cervical cancer) | - | [3] | |
| Hepa59T/VGH (Liver cancer) | - | [3] | |
| Heliangin | KB (Oral epidermoid carcinoma) | - | [3] |
| Hela (Cervical cancer) | - | [3] | |
| Hepa59T/VGH (Liver cancer) | - | [3] | |
| Eupalinolides C-E | A-549 (Lung carcinoma) | Potent Cytotoxicity | [4] |
| BGC-823 (Gastric carcinoma) | Potent Cytotoxicity | [4] | |
| SMMC-7721 (Hepatocellular carcinoma) | Potent Cytotoxicity | [4] | |
| HL-60 (Promyelocytic leukemia) | Potent Cytotoxicity | [4] |
Note: "-" indicates that the study reported cytotoxic activity but did not provide a specific IC50 value in the abstract.
Anti-inflammatory Activity of Sesquiterpene Lactones
The anti-inflammatory effects of sesquiterpene lactones are often assessed by their ability to inhibit key inflammatory mediators and pathways, such as the NF-κB signaling pathway.
| Compound/Fraction | Model | Key Findings | Reference |
| Sesquiterpene Lactone Fraction | Xylene-induced mouse ear edema | 18.6% reduction in edema (p < 0.05) | [5][6] |
| Compounds 1-9 from E. lindleyanum | LPS-stimulated RAW 264.7 macrophages | Significant reduction of TNF-α and IL-6 levels (p < 0.001) | [6] |
| General Sesquiterpene Lactones | Carrageenan-induced edema | The α-methylene-γ-lactone moiety is crucial for activity. | [7] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the cytotoxic and anti-inflammatory activities of sesquiterpene lactones.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[12][13][14][15][16]
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally at a predetermined time before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vitro Anti-inflammatory Assessment: NF-κB Inhibition Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[17][18][19][20][21]
Protocol (Reporter Gene Assay):
-
Cell Seeding: Seed a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration and determine the IC50 value.
Conclusion
Sesquiterpene lactones isolated from Eupatorium species represent a promising class of natural products with significant potential in the development of new anticancer and anti-inflammatory drugs. The data presented in this guide highlights the potent biological activities of several of these compounds. While specific data for this compound remains to be elucidated, the comparative analysis of its analogues provides a strong rationale for further investigation into this compound and the rich chemical diversity of the Eupatorium genus. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further studies, enabling a more comprehensive understanding of the therapeutic potential of these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic sesquiterpenoids from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. criver.com [criver.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. NF-κB inhibition assay [bio-protocol.org]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. indigobiosciences.com [indigobiosciences.com]
Independent Verification of the Biological Targets of 4E-Deacetylchromolaenide 4'-O-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid isolated from Eupatorium chinense, has emerged as a compound of interest for its potential therapeutic activities. This guide provides a comparative analysis of the current state of knowledge regarding its biological targets, drawing upon available experimental data for the compound and structurally related sesquiterpenoids from the same plant source. While direct independent verification of the specific biological targets for this compound is limited in publicly accessible literature, this document synthesizes findings on related compounds to infer potential mechanisms of action and guide future research. This guide includes a summary of reported cytotoxic activities, detailed experimental protocols for target validation assays, and a proposed signaling pathway based on current evidence.
Introduction
Sesquiterpenoids derived from plants of the Eupatorium genus have demonstrated a wide range of biological activities, including anti-inflammatory and cytotoxic effects. This compound, identified with the Chemical Abstracts Service (CAS) number 104736-09-6, is one such compound isolated from Eupatorium chinense. The primary report of its isolation is attributed to a 2005 study by Yang S. P., et al., published in the Chinese Journal of Chemistry. However, subsequent research providing a detailed and independent verification of its specific biological targets remains scarce. This guide aims to bridge this gap by providing a comprehensive overview of the known biological activities of related compounds and detailing the necessary experimental procedures to facilitate further investigation and verification of the targets of this compound.
Comparative Analysis of Biological Activity
Table 1: Cytotoxic Activity of Sesquiterpenoids from Eupatorium chinense
| Compound | Cell Line | IC50 (µM) | Reference |
| Eupachinilide A | Several tumor cell lines | Moderate activity | [1] |
| Eupachinilide E | Several tumor cell lines | Moderate activity | [1] |
| Eupachinilide F | Several tumor cell lines | Moderate activity | [1] |
| Eupachinilide I | Several tumor cell lines | Moderate activity | [1] |
| Unnamed Sesquiterpene (1) | AGS (gastric adenocarcinoma) | 4.33 | [2] |
Note: "Moderate activity" is as stated in the source publication, without specific IC50 values provided.[1][2]
Potential Signaling Pathway: DNA-PK/AKT/p53
Recent research on a novel sesquiterpenoid from Eupatorium chinense has elucidated a potential mechanism of action involving the DNA-dependent protein kinase (DNA-PK), Protein Kinase B (AKT), and tumor protein p53 signaling pathway.[2] This pathway is crucial in regulating cell cycle progression and apoptosis in response to DNA damage. It is plausible that this compound may exert its cytotoxic effects through a similar mechanism.
Caption: Proposed DNA-PK/AKT/p53 signaling pathway for this compound.
Experimental Protocols for Target Verification
To independently verify the biological targets of this compound, a series of well-established experimental protocols are recommended.
Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent cytotoxic effects of the compound on various cancer cell lines.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
SRB (Sulphorhodamine B) Assay:
-
Seed and treat cells as described for the MTT assay.
-
Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Wash the plates five times with deionized water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Dissolve the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 515 nm.
-
Apoptosis Assays
These assays determine if the observed cytotoxicity is due to programmed cell death.
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Treat cells with the IC50 concentration of the compound for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assay:
-
Treat cells with the compound as described above.
-
Lyse the cells and measure the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric assay kits according to the manufacturer's instructions.
-
Cell Cycle Analysis
This analysis determines if the compound affects cell cycle progression.
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Treat cells with the compound for 24 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis for Pathway Proteins
This technique is used to measure the expression levels of proteins involved in the proposed signaling pathway.
-
Treat cells with the compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against DNA-PK, phospho-AKT, total AKT, p53, p21, CDK4, Cyclin D, Bax, and Bcl-2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Caption: Experimental workflow for the verification of biological targets.
Conclusion
While direct and independently verified data on the biological targets of this compound are currently lacking, the existing literature on related sesquiterpenoids from Eupatorium chinense strongly suggests potential cytotoxic and anti-inflammatory activities. The DNA-PK/AKT/p53 pathway represents a promising avenue for investigation into its mechanism of action. The experimental protocols detailed in this guide provide a clear framework for researchers to systematically investigate and validate the biological targets of this compound. Further research is crucial to fully elucidate its therapeutic potential and to provide the necessary data for future drug development efforts.
References
Safety Operating Guide
Navigating the Disposal of 4E-Deacetylchromolaenide 4'-O-acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe handling and disposal of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid lactone. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for handling laboratory chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The overriding principle for managing laboratory waste is to formulate a disposal plan before beginning any experiment.[1] All chemical waste should be treated as hazardous unless confirmed otherwise by your institution's safety office.[2]
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix this compound with other waste streams unless compatibility is confirmed. It is best to segregate organic solvents, toxic metals, inorganic chemicals, and chlorinated organic solvents.[3]
-
-
Container Selection and Labeling:
-
Use a designated, compatible, and leak-proof container for waste collection.[4][5][6] The original container is often a suitable choice if it is in good condition.[6]
-
The container must be clearly labeled as "Hazardous Waste."[7]
-
The label must include the full chemical name: "this compound," the quantity of waste, and the date of accumulation.[4][8]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[9]
-
Ensure the container is kept tightly closed except when adding waste.[8][9]
-
Provide secondary containment, such as a tray or bin, to capture any potential leaks or spills.[8] The secondary container should be chemically compatible and able to hold 110% of the volume of the primary container.[8]
-
Segregate the waste from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]
-
-
Disposal Request and Pickup:
-
Once the container is full or has reached the accumulation time limit set by your institution (often 90 days), request a waste pickup from your EHS department.[8]
-
Do not dispose of this compound down the drain or in regular trash.[10] Only small quantities of specific, non-hazardous chemicals may be eligible for drain disposal, and this compound does not meet those criteria without a formal hazard assessment.[10]
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Key Disposal Considerations
| Do | Do Not |
| Consult your institution's EHS department for specific guidance. | Do not pour chemical waste down the sink.[10] |
| Segregate waste streams to prevent chemical reactions.[3] | Do not dispose of chemical waste in regular trash.[10] |
| Clearly label all waste containers with their full contents.[4][7] | Do not leave waste containers open.[8][9] |
| Use secondary containment for all waste containers.[8] | Do not mix unknown chemicals. |
| Request a waste pickup in a timely manner.[8] | Do not overfill waste containers.[3] |
Decision Pathway for Chemical Waste Disposal
Caption: Decision-making process for the disposal of laboratory chemical waste.
By adhering to these general guidelines and, most importantly, the specific protocols established by your institution, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment for all.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
Personal protective equipment for handling 4E-Deacetylchromolaenide 4'-O-acetate
Audience: Researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling 4E-Deacetylchromolaenide 4'-O-acetate. The following table outlines the recommended PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1] |
| Eyes/Face | Safety Glasses with Side-shields or Goggles | Protects eyes from splashes or airborne particles of the compound.[1] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory | N95 Respirator or higher | Recommended when handling the solid form to prevent inhalation of airborne particles. Work in a certified chemical fume hood is the primary engineering control.[1] |
Operational Plan for Handling
A systematic approach from receipt to disposal is vital for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
The storage container should be clearly labeled with the compound name and appropriate hazard warnings.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and bases.
2. Preparation and Handling:
-
All work with this compound, particularly in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure all necessary PPE is correctly worn before handling the compound.
-
Use dedicated spatulas and weighing boats for handling the solid.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing. Solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone have been noted for similar compounds.[3]
3. Spill and Emergency Procedures:
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.
-
In case of skin contact, wash the affected area thoroughly with soap and water.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.
-
In case of inhalation, move the individual to fresh air and seek medical attention.
4. Disposal Plan:
-
Dispose of waste material, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of the compound down the drain.
Experimental Protocol: General Handling Procedure
The following is a general protocol for handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area, a certified chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and materials (e.g., glassware, solvents, spatulas, weighing paper).
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing the Compound:
-
Tare a clean weighing boat on an analytical balance inside the chemical fume hood.
-
Carefully transfer the desired amount of this compound to the weighing boat using a dedicated spatula.
-
Record the weight and securely close the stock container.
-
-
Preparing a Solution:
-
Place a stir bar in an appropriately sized flask.
-
Carefully transfer the weighed compound into the flask.
-
Slowly add the desired solvent to the flask, ensuring the solid is wetted without splashing.
-
Place the flask on a stir plate within the fume hood and stir until the compound is fully dissolved.
-
-
Post-Handling:
-
Clean all non-disposable equipment thoroughly after use.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated disposable materials (e.g., weighing boats, gloves) in the designated chemical waste container.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
